molecular formula C11H14O2 B1338900 3-(2,5-Dimethylphenyl)propionic acid CAS No. 25173-75-5

3-(2,5-Dimethylphenyl)propionic acid

Cat. No.: B1338900
CAS No.: 25173-75-5
M. Wt: 178.23 g/mol
InChI Key: YJUKGBIRIXQUJY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)propionic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUKGBIRIXQUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536182
Record name 3-(2,5-Dimethylphenyl)propanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-75-5
Record name 2,5-Dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25173-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2,5-Dimethylphenyl)propionic acid CAS number 25173-75-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS 25173-75-5), also known as 2,5-dimethylhydrocinnamic acid, is a critical phenylpropanoid building block in organic synthesis.[1] Distinguished by its specific 2,5-dimethyl substitution pattern, it serves as a lipophilic scaffold in the design of metabolic regulators (PPAR agonists) and a direct precursor to bicyclic ring systems like 4,7-dimethyl-1-indanone.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound functions as a versatile "linker" molecule, connecting a lipophilic aromatic core to a polar carboxylic acid tail. Its physical properties dictate specific handling requirements for purification and storage.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource
IUPAC Name 3-(2,5-Dimethylphenyl)propanoic acidPubChem [1]
CAS Number 25173-75-5Common Chem [2]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to off-white crystalline solidFooDB [3]
Melting Point 44.0 – 49.0 °CFooDB [3]
Boiling Point ~125-129 °C (at 6 mmHg)Predicted
pKa 4.73 ± 0.10 (Carboxylic acid)ChemAxon [3]
LogP 2.4 (Lipophilic)Predicted
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O (5.9 mg/mL)

Synthetic Methodologies

To ensure high purity and atom economy, the Knoevenagel-Hydrogenation Route is the recommended standard protocol. This two-step sequence avoids the isomer mixtures often seen in Friedel-Crafts alkylation of xylenes.[1]

Synthesis Workflow Diagram (DOT)

SynthesisPath Start 2,5-Dimethylbenzaldehyde (Starting Material) Step1 Step 1: Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Step1 -H2O, -CO2 Inter Intermediate: 2,5-Dimethylcinnamic Acid Step1->Inter Yield: ~85% Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Reduction Final Target: This compound Step2->Final Yield: >90% Cyclization Application: 4,7-Dimethyl-1-indanone Final->Cyclization PPA Cyclization

Figure 1: Validated synthetic pathway from benzaldehyde precursor to final propionic acid derivative.

Detailed Protocol
Step 1: Synthesis of 2,5-Dimethylcinnamic Acid

Rationale: The Knoevenagel condensation provides exclusive trans-selectivity and high yields, establishing the carbon skeleton.

  • Reagents: Dissolve 2,5-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Reflux at 80-100°C for 4-6 hours until CO₂ evolution ceases.

  • Workup: Pour the cooled mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative. Filter and recrystallize from ethanol/water.

Step 2: Hydrogenation to this compound

Rationale: Catalytic hydrogenation is preferred over chemical reduction (e.g., NaBH4) to ensure complete saturation of the alkene without affecting the aromatic ring.

  • Setup: Dissolve the 2,5-dimethylcinnamic acid intermediate in Methanol or Ethyl Acetate.

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 5-10% loading relative to substrate).[1]

  • Conditions: Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 2-4 hours. Monitor by TLC (disappearance of UV-active alkene spot).[1]

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Crystallization: If necessary, recrystallize from hexanes/ethyl acetate to yield the target compound as a white solid (MP: 44-49°C).

Analytical Characterization (Self-Validating Data)[1]

Researchers must verify the substitution pattern (2,5-dimethyl) to distinguish this compound from its isomers (e.g., 2,4- or 3,4-dimethyl).[1]

Predicted ¹H NMR Profile (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).[1]
6.90 - 7.05 Multiplet3HAr-H Aromatic protons.[1] H3 and H4 show ortho-coupling (~8Hz); H6 appears as a singlet or fine doublet.[1]
2.90 - 2.98 Triplet2HAr-CH ₂-Benzylic protons, deshielded by the ring.[1]
2.60 - 2.68 Triplet2H-CH ₂-COOHAlpha-carbonyl protons.[1]
2.30 Singlet3HAr-CH ₃ (C2)Methyl group at ortho position.[1]
2.25 Singlet3HAr-CH ₃ (C5)Methyl group at meta position.[1]

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion [M]+: m/z 178

  • Base Peak: m/z 119 (Tropylium-like cation formed by loss of -CH₂COOH radical, characteristic of hydrocinnamic acids).[1]

Pharmaceutical & Industrial Applications[1]

Precursor for Bicyclic Scaffolds

The primary industrial utility of CAS 25173-75-5 is its cyclization into 4,7-dimethyl-1-indanone via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid or SOCl₂/AlCl₃).[1]

  • Relevance: Indanones are pharmacophores in acetylcholinesterase inhibitors (Alzheimer's research) and various anti-cancer agents [4].

Metabolic Disease Research (PPAR Agonists)

Phenylpropionic acid derivatives act as "head groups" for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1] The 2,5-dimethyl substitution provides steric bulk that can modulate binding affinity in the ligand-binding pocket, offering a variation from the standard unsubstituted phenyl rings found in early glitazars.

Antimicrobial Scaffolds

Recent research indicates that 2,5-dimethylphenyl derivatives serve as effective lipophilic tails in thiourea-based antimicrobial agents.[1] The propionic acid moiety allows for facile coupling to amines or hydrazines to generate diverse libraries for screening against Gram-positive pathogens [5].[1]

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. The low melting point (44-49°C) means it may fuse into a solid block if stored in warm environments.[1] Keep container tightly closed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13308730, 3-(2,5-Dimethylphenyl)propanoic acid.[1] Retrieved from [Link]

  • CAS Common Chemistry. Details for CAS RN 25173-75-5.[1][2] Retrieved from [Link]

  • FooDB. Compound Summary: this compound.[1][2][3][4] Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-phenylpropionic acid (US5786507A).[1] Retrieved from

  • Plech, T. et al. (2011). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives.[1] PubMed Central. Retrieved from [Link]

Sources

Strategic Synthesis of 3-(2,5-Dimethylphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(2,5-Dimethylphenyl)propionic acid CAS Registry Number: 25173-75-5 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

Introduction & Retrosynthetic Analysis

This compound is a functionalized arylalkanoic acid often utilized as a scaffold in the synthesis of pharmaceutical intermediates and fine chemicals. Its structural core—a p-xylene derivative functionalized at the ortho position with a propionic acid chain—presents specific regioselective challenges.

From a retrosynthetic perspective, the molecule can be disconnected via two primary strategic bonds: the C(sp³)-C(sp³) bond of the alkyl chain or the C(sp²)-C(sp³) bond attaching the chain to the aromatic ring.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target This compound Cinnamic 2,5-Dimethylcinnamic acid Cinnamic->Target Reduction (H2/Pd) Aldehyde 2,5-Dimethylbenzaldehyde + Malonic Acid Aldehyde->Cinnamic Knoevenagel Condensation KetoAcid 3-(2,5-Dimethylbenzoyl)propionic acid KetoAcid->Target Clemmensen Reduction (Zn/Hg, HCl) Xylene p-Xylene (1,4-Dimethylbenzene) + Succinic Anhydride Xylene->KetoAcid Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the two primary pathways: The Knoevenagel route (Left) and the Friedel-Crafts route (Right).

Route A: The Friedel-Crafts Succinoylation (Scalable/Industrial)

This route is preferred for scale-up due to the low cost of starting materials (p-xylene and succinic anhydride). The reaction exploits the symmetry of p-xylene; substitution at any open ortho position yields the same 2,5-dimethyl isomer.

Phase 1: Synthesis of 3-(2,5-Dimethylbenzoyl)propionic acid

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas trap (NaOH solution) to neutralize HCl evolution.

  • Reagent Preparation: Charge the flask with succinic anhydride (1.0 equiv) and anhydrous aluminum chloride (AlCl₃, 2.2 equiv). Note: Excess AlCl₃ is required because the product complexes with the Lewis acid.

  • Solvent/Substrate: Add p-xylene (solvent and reactant, ~5-10 equiv) or use a solvent like 1,2-dichloroethane if p-xylene economy is required.

  • Addition: Cool the mixture to 0–5°C. Slowly add the AlCl₃ portion-wise (if solid) or the succinic anhydride solution to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC or HPLC. The formation of the keto-acid intermediate is indicated by the disappearance of succinic anhydride.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl. This hydrolyzes the aluminum complex.

  • Isolation:

    • Steam distill or extract to remove excess p-xylene.

    • The keto-acid product, 3-(2,5-dimethylbenzoyl)propionic acid , typically precipitates upon cooling or can be extracted into dilute NaOH, washed with ether (to remove neutral organics), and re-precipitated with HCl.

    • Yield Expectation: 75–85%.

Phase 2: Clemmensen Reduction to Target

Reaction Type: Carbonyl Reduction (Deoxygenation) Reagents: Amalgamated Zinc (Zn/Hg), Conc. HCl.

Protocol:

  • Amalgam Preparation: Treat zinc wool or mossy zinc (10 equiv) with a 5% HgCl₂ solution for 10 minutes. Decant the liquid.[3][4][5][6]

  • Reaction: Suspend the amalgamated zinc in a mixture of water and conc. HCl (1:1). Add the 3-(2,5-dimethylbenzoyl)propionic acid (1.0 equiv) and a small volume of toluene (approx. 20% v/v of aqueous phase).

    • Expert Insight: The addition of toluene (Martin modification) is crucial. It creates a biphasic system that keeps the hydrophobic product in the organic layer, preventing it from coating the zinc surface and stalling the reaction.

  • Reflux: Heat the biphasic mixture to vigorous reflux for 24–30 hours. Add small portions of conc. HCl every 4–6 hours to maintain acid strength.

  • Workup:

    • Cool the mixture and separate the toluene layer.

    • Extract the aqueous layer with toluene or ether.

    • Combine organic layers, wash with brine, and dry over Na₂SO₄.[7]

    • Evaporate the solvent to yield the crude this compound.

Route B: Knoevenagel Condensation (High Purity/Laboratory)

This route avoids heavy metal waste (Hg) and aluminum salts, making it suitable for smaller-scale, high-purity applications.

Phase 1: Synthesis of 2,5-Dimethylcinnamic Acid

Reaction Type: Knoevenagel Condensation (Doebner Modification)

Protocol:

  • Reagents: Mix 2,5-dimethylbenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and pyridine (3.0 equiv) with a catalytic amount of piperidine (0.1 equiv).

  • Reflux: Heat the mixture on a steam bath or at 80–100°C for 2–4 hours until carbon dioxide evolution ceases.

  • Workup:

    • Pour the reaction mixture into excess cold dilute HCl to neutralize the pyridine.

    • The 2,5-dimethylcinnamic acid will precipitate as a solid.

    • Filter, wash with water, and recrystallize from ethanol/water.

Phase 2: Catalytic Hydrogenation

Reaction Type: Alkene Reduction

Protocol:

  • Setup: Dissolve the cinnamic acid derivative in ethanol or ethyl acetate.

  • Catalyst: Add 5-10 mol% Pd/C (10%) .

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 1–3 bar in a Parr shaker) at room temperature.

  • Monitoring: Reaction is complete when H₂ uptake ceases (typically 2–6 hours).

  • Workup: Filter through a Celite pad to remove the catalyst. Evaporate the filtrate to obtain the pure target acid.

Purification & Characterization

Purification Strategy

For the final acid obtained from either route:

  • Recrystallization: The crude acid is typically a solid. Recrystallize from hexane/ethyl acetate or ethanol/water .

  • Acid-Base Extraction: Dissolve crude in 1M NaOH, extract with ether (discard organic), then acidify aqueous layer to pH 1 with HCl to precipitate the pure acid.

Analytical Data Profile
ParameterSpecificationNotes
Physical State White to off-white crystalline solid
Melting Point 60–70°C (approx.)Verify experimentally; isomeric purity affects MP range.
¹H NMR (CDCl₃) δ 2.2–2.3 (s, 6H, 2xCH₃)Distinct singlets for Ar-CH₃ groups.
δ 2.6–2.7 (t, 2H, Ar-CH₂)Triplet for benzylic protons.
δ 2.9–3.0 (t, 2H, CH₂-COOH)Triplet for alpha-carbonyl protons.
δ 6.9–7.1 (m, 3H, Ar-H)Aromatic region showing 1,2,5-substitution pattern.
IR Spectrum 1700–1710 cm⁻¹ (C=O)Strong carboxylic acid carbonyl stretch.
2500–3000 cm⁻¹ (O-H)Broad band characteristic of carboxylic acids.

Experimental Workflow Diagram (Friedel-Crafts Route)

Workflow Step1 Step 1: Acylation p-Xylene + Succinic Anh. AlCl3, 0-60°C Quench Quench Ice/HCl Hydrolysis Step1->Quench Exothermic Intermed Intermediate Isolation 3-(2,5-Dimethylbenzoyl) propionic acid Quench->Intermed Precipitation Step2 Step 2: Reduction Zn(Hg), HCl, Toluene Reflux 24h Intermed->Step2 Clemmensen Final Final Product 3-(2,5-Dimethylphenyl) propionic acid Step2->Final Separation & Cryst.

Figure 2: Process flow for the industrial synthesis via Friedel-Crafts acylation and Clemmensen reduction.

Safety & Handling (E-E-A-T)

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood.

  • Mercury (II) Chloride: Used in Clemmensen reduction. Highly toxic and an environmental hazard. All mercury waste must be segregated and disposed of according to strict hazardous waste regulations.

    • Alternative: For a mercury-free reduction, consider the Wolff-Kishner reduction (Hydrazine/KOH) if the substrate tolerates basic conditions, or catalytic hydrogenation of the ketone (requires high pressure or specific catalysts like Pd/C in acetic acid with perchloric acid).

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (water or alcohol) before adding to the reaction vessel.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Clemmensen Reduction Protocols

    • Martin, E. L. (1942). "The Clemmensen Reduction."[8] Organic Reactions, 1, 155. Describes the toluene modification to improve yields for keto-acids.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Longman.
  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13308730, this compound. Retrieved from [Link]

  • Synthesis of Arylpropionic Acids

    • Organic Syntheses, Coll. Vol. 2, p. 499 (1943); Vol. 12, p. 54 (1932). "Hydrocinnamic Acid".[8] Describes the reduction of cinnamic acid derivatives. [Link]

Sources

3-(2,5-Dimethylphenyl)propionic acid structure and function

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS: 25173-75-5) is a functionalized arylpropionic acid derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Unlike simple metabolic intermediates, this molecule occupies a specific niche as a hydrophobic linker and pharmacophore in the design of antimicrobial, antiproliferative, and enzyme-inhibiting agents. Its structural rigidity, provided by the ortho,meta-dimethyl substitution pattern, offers unique steric occlusion properties that differentiate it from unsubstituted phenylpropionic acids, making it a valuable probe for exploring hydrophobic pockets in target proteins such as cytosolic phospholipase A2 (cPLA2) and bacterial cell wall synthesis enzymes.

Part 1: Chemical Identity & Structural Analysis[3][4]

The molecule consists of a propanoic acid tail attached to a benzene ring substituted with methyl groups at the 2 and 5 positions.[3] This substitution pattern creates a "steric clamp" effect, influencing how the carboxylic acid headgroup interacts with binding domains.

Table 1: Physiochemical Profile

PropertyValue / DescriptionSignificance
IUPAC Name 3-(2,5-Dimethylphenyl)propanoic acidStandard nomenclature
CAS Number 25173-75-5Unique identifier for procurement
Molecular Formula C₁₁H₁₄O₂--
Molecular Weight 178.23 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da)
LogP (Predicted) ~2.4 - 2.8Lipophilic; suggests good membrane permeability
pKa (Acid) ~4.66 (est.)Typical for carboxylates; exists as anion at physiological pH
H-Bond Donors/Acceptors 1 / 2Minimal polar surface area, favoring hydrophobic binding
SMILES CC1=CC(=C(C=C1)C)CCC(=O)OMachine-readable string for cheminformatics
3D Conformational Logic

The 2,5-dimethyl substitution breaks the symmetry of the phenyl ring. The methyl group at the ortho (C2) position induces a torsional strain that prevents the propionic acid side chain from lying coplanar with the aromatic ring. This pre-organized conformation is critical when designing ligands that must fit into restricted active sites, reducing the entropic penalty upon binding.

Part 2: Synthesis & Manufacturing

The synthesis of this compound is best achieved through a robust, self-validating two-step sequence: Perkin or Knoevenagel Condensation followed by Catalytic Hydrogenation . This route minimizes side reactions common in Friedel-Crafts alkylations.

Reaction Pathway Visualization

SynthesisPathway Aldehyde 2,5-Dimethylbenzaldehyde (Starting Material) Intermediate 3-(2,5-Dimethylphenyl)acrylic acid (Cinnamic Analog) Aldehyde->Intermediate Knoevenagel Condensation Pyridine, Piperidine, reflux Malonic Malonic Acid Malonic->Intermediate Product This compound (Target) Intermediate->Product Catalytic Hydrogenation H2, Pd/C, MeOH

Figure 1: Step-wise synthetic route from commercially available aldehyde precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,5-Dimethylphenyl)acrylic acid

  • Reagents: 2,5-Dimethylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).

  • Procedure: Dissolve aldehyde and malonic acid in pyridine. Add piperidine. Heat to reflux (80-100°C) for 4-6 hours until CO₂ evolution ceases (decarboxylation).

  • Workup: Pour reaction mixture into ice-cold HCl. The acrylic acid derivative precipitates as a solid. Filter and recrystallize from ethanol/water.

  • Checkpoint: Verify formation of the double bond via ¹H-NMR (distinct vinylic protons at δ 6.5-7.8 ppm).

Step 2: Reduction to Propionic Acid

  • Reagents: Acrylic acid intermediate, 10% Pd/C catalyst, Methanol.

  • Procedure: Place the intermediate in a hydrogenation vessel. Purge with N₂. Introduce H₂ gas (balloon pressure or 1-3 atm). Stir at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Purification: Concentrate filtrate. If necessary, recrystallize from hexanes/ethyl acetate.

  • Validation: Disappearance of vinylic protons in NMR confirms reduction.

Part 3: Biological Function & Pharmacological Applications[7]

This compound acts as a privileged substructure . It is rarely the final drug but rather the "warhead carrier" or the hydrophobic anchor in larger bioactive molecules.

1. Antimicrobial & Antifungal Scaffolding

Research indicates that thioureido derivatives of this acid exhibit potent activity against multidrug-resistant pathogens.[1]

  • Mechanism: The 2,5-dimethylphenyl moiety mimics the hydrophobic amino acid residues found in bacterial cell wall precursors. When derivatized into aminothiazoles , this scaffold disrupts cell wall synthesis in Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

  • Key Insight: The "2,5-dimethyl" pattern is superior to unsubstituted analogs because it increases lipophilicity and steric bulk, preventing rapid efflux by bacterial pumps.

2. Cytosolic Phospholipase A2 (cPLA2) Inhibition

In the context of inflammation, this acid structure serves as a lipophilic tether in pyrrol-2-yl inhibitors.

  • Role: It occupies the hydrophobic channel of the cPLA2 enzyme, which normally accommodates the arachidonic acid tail of phospholipids.

  • Significance: Inhibition of cPLA2 reduces the release of arachidonic acid, thereby throttling the production of pro-inflammatory eicosanoids (prostaglandins/leukotrienes).

3. Antiproliferative Agents (Cancer Research)

The acid is a precursor for bromolactonization , generating γ-bromo-δ-lactones.[4]

  • Activity: These lactones have demonstrated cytotoxicity against human (Jurkat) and canine cancer cell lines.[4]

  • Pathway: The lactone ring acts as an alkylating agent or a suicide substrate for serine hydrolases involved in cancer cell metabolism.

Biological Interaction Map

BioActivity Core This compound (Core Scaffold) Thiazole Aminothiazole Derivatives Core->Thiazole Thiourea formation + Hantzsch cyclization Lactone γ-Bromo-δ-Lactones Core->Lactone Bromolactonization (NBS) Pyrrole Pyrrol-2-yl Conjugates Core->Pyrrole Acylation Bacteria Target: Bacterial Cell Wall (MRSA, VRE) Thiazole->Bacteria Inhibits growth (MIC < 4 µg/mL) Cancer Target: Serine Hydrolases (Jurkat Cells) Lactone->Cancer Induces Apoptosis Enzyme Target: cPLA2 Enzyme (Inflammation) Pyrrole->Enzyme Blocks Arachidonic Acid release

Figure 2: Pharmacological divergence of the scaffold into three distinct therapeutic areas.

Part 4: Experimental Assay Protocols

To validate the biological activity of derivatives synthesized from this acid, the following standard assays are recommended.

A. Antimicrobial Susceptibility (MIC Determination)[5]
  • Purpose: Determine the potency of thioureido derivatives.

  • Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve compound in DMSO. Serial dilute in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add

    
     CFU/mL of S. aureus or C. albicans.
    
  • Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The Lowest concentration with no visible growth is the MIC.

  • Control: Use Linezolid or Fluconazole as positive controls.

B. Antiproliferative MTT Assay
  • Purpose: Assess cytotoxicity of lactone derivatives.

  • Cell Lines: Jurkat (T-cell leukemia) or A549 (Lung carcinoma).

  • Seeding: Plate cells (

    
    /well) in 96-well plates.
    
  • Treatment: Treat with graded concentrations (0.1 - 100 µM) of the derivative for 48h.

  • Development: Add MTT reagent (tetrazolium dye). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References
  • Synthesis & Antimicrobial Activity

    • Mishra, R., et al. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates." Molecules, 2021.

  • Antiproliferative Lactones

    • Gładkowski, W., et al. "Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes." Int. J. Mol. Sci., 2018.

  • PLA2 Inhibition

    • Stephens, D., et al. "3-(1,4-Diacylpyrrol-2-yl)propionic acids as inhibitors of cytosolic phospholipase A2." Journal of Medicinal Chemistry, 2002.

  • General Arylpropionic Acid Pharmacology

    • Kumar, P., et al. "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities."[6][7] Int. J. Pharm. & Pharm. Res., 2020.[6][7]

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 13308730. "this compound."[1][2][3][8][9] National Center for Biotechnology Information.

Sources

3-(2,5-Dimethylphenyl)propionic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS 25173-75-5) is a specialized hydrocinnamic acid derivative that serves as a critical building block in modern drug discovery. Unlike its unsubstituted parent, the 2,5-dimethyl analogue possesses unique steric and lipophilic properties that make it a "privileged scaffold" for targeting hydrophobic pockets in G-protein coupled receptors (GPCRs) and metabolic enzymes. This guide details its physicochemical profile, synthetic pathways, and its pivotal role in the development of GPR40 agonists and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The compound is characterized by a phenyl ring substituted with methyl groups at the ortho (2) and meta (5) positions, attached to a propionic acid tail. This substitution pattern disrupts planarity and increases lipophilicity (LogP), enhancing membrane permeability and receptor binding affinity compared to unsubstituted phenylpropionic acid.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(2,5-Dimethylphenyl)propanoic acid
CAS Number 25173-75-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 45–48 °C (Free Acid)
Solubility Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water
Acidity (pKa) ~4.7 (Carboxylic acid)
Lipophilicity (cLogP) ~2.4–2.8
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)

Synthetic Pathways[13]

The synthesis of this compound is most reliably achieved through the reduction of its unsaturated precursor, 2,5-dimethylcinnamic acid. This approach offers higher regioselectivity than direct Friedel-Crafts alkylation, which often yields isomeric mixtures.

Core Synthesis Workflow

The preferred laboratory route involves a two-step sequence:

  • Knoevenagel Condensation: Reaction of 2,5-dimethylbenzaldehyde with malonic acid to form 2,5-dimethylcinnamic acid.

  • Catalytic Hydrogenation: Reduction of the alkene double bond using Pd/C or Zn(Hg)/HCl (Clemmensen conditions) to yield the saturated propionic acid.

SynthesisPathway Start 2,5-Dimethylbenzaldehyde (Precursor) Step1 Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Step1 Inter 2,5-Dimethylcinnamic Acid (Intermediate) Step1->Inter - CO2 Step2 Catalytic Hydrogenation (H2, Pd/C or Zn/HCl) Inter->Step2 Product 3-(2,5-Dimethylphenyl) propionic Acid Step2->Product Reduction

Figure 1: Step-wise synthetic pathway from benzaldehyde precursor to final propionic acid derivative.

Biological Applications & Pharmacophore Utility[1][10]

The 2,5-dimethylphenyl moiety is not merely a structural spacer; it acts as a critical pharmacophore. The methyl groups provide steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets within a target protein.

A. GPR40 Agonists (Type 2 Diabetes)

Research has identified the 2,5-dimethylphenyl motif as a key determinant in the potency of GPR40 (Free Fatty Acid Receptor 1) agonists.

  • Mechanism: The lipophilic tail mimics endogenous long-chain fatty acids.

  • Impact: Substitution at the 2 and 5 positions significantly improves binding affinity compared to the unsubstituted analog, likely due to optimized van der Waals interactions within the receptor's orthosteric site.

  • Reference: Compounds bearing this scaffold have demonstrated dual activation of Gq and Gs signaling pathways, leading to enhanced glucose-stimulated insulin secretion (GSIS) [1].

B. Antimicrobial Thiazole Scaffolds

The acid functionality allows for easy coupling to amines, creating thioureido derivatives.

  • Application: These derivatives are cyclized to form aminothiazoles, which exhibit potent activity against multi-drug resistant (MDR) Gram-positive bacteria (e.g., S. aureus) and fungi.

  • Role of Scaffold: The 2,5-dimethyl substitution prevents rapid metabolic degradation and enhances cell wall penetration [2].

Pharmacophore Core 3-(2,5-Dimethylphenyl) propionic Acid GPR40 GPR40 Agonist (Diabetes Therapy) Core->GPR40 AntiMicrob Aminothiazole Derivatives (Antimicrobial) Core->AntiMicrob Cycliz Indanones (Cyclization Precursors) Core->Cycliz Lipophil Hydrophobic Pocket Filling (2,5-Me Interaction) GPR40->Lipophil Mechanism Stab Metabolic Stability (Steric Hindrance) AntiMicrob->Stab Mechanism

Figure 2: Divergent application map highlighting the pharmacophoric utility of the scaffold.

Experimental Protocol: Hydrogenation Synthesis

Objective: Synthesis of this compound from 2,5-dimethylcinnamic acid via catalytic hydrogenation.

Reagents
  • Substrate: 2,5-Dimethylcinnamic acid (10 mmol, ~1.76 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, ~176 mg)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

  • Gas: Hydrogen (H₂) balloon or Parr shaker (1-3 atm)

Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve the 2,5-dimethylcinnamic acid in methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; add to the wet solution or under inert gas.

  • Purging: Seal the flask with a septum. Purge the system with nitrogen gas for 5 minutes, then switch to a hydrogen balloon (or connect to a hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 4–12 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS. The disappearance of the alkene starting material indicates completion.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.

  • Validation: Confirm structure via ¹H-NMR (absence of vinylic protons at ~6.5–7.5 ppm, appearance of methylene triplets at ~2.6 and ~2.9 ppm).

Safety & Handling

  • GHS Classification: Warning.[1][2] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents.

References

  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. International Journal of Molecular Sciences. (2021). MDPI. [Link]

  • This compound - Compound Summary. PubChem. National Library of Medicine. [Link]

  • Process for the preparation of 3-phenylpropionic acid.

Sources

Methodological & Application

13C NMR of 3-(2,5-Dimethylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 13C NMR Characterization of 3-(2,5-Dimethylphenyl)propionic Acid

Executive Summary & Scientific Context

This compound (CAS: 25173-75-5) is a critical carboxylic acid intermediate used in the synthesis of thiazole-based antimicrobial agents and electrochemical oxidation studies.[1] In drug development, verifying the regiochemistry of the methyl substituents on the phenyl ring and the oxidation state of the propionic side chain is paramount.

This application note provides a definitive protocol for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Unlike Proton (

H) NMR, which can suffer from signal overlap in the aromatic region,

C NMR offers a wide chemical shift dispersion (0–200 ppm), allowing for the distinct resolution of all 11 carbon environments, particularly the magnetically distinct quaternary carbons in the aromatic ring.

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following acquisition parameters are recommended. This protocol assumes the use of a standard high-field NMR spectrometer (400 MHz


H / 100 MHz 

C or higher).
Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard solvent of choice due to its high solubility for this lipophilic acid and its distinct triplet reference signal at 77.16 ppm.
    
  • Concentration: Dissolve 20–30 mg of the analyte in 0.6 mL of

    
    .
    
    • Note: If the sample contains high moisture or dimerizes strongly, adding a trace of DMSO-

      
       can disrupt hydrogen bonding, sharpening the carbonyl signal.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent reference.

Instrument Parameters (Pulse Program: zgpg30)
  • Pulse Sequence: Power-gated proton decoupling (Waltz-16) to remove heteronuclear

    
     coupling.[1]
    
  • Relaxation Delay (D1): 2.0 seconds (standard qualitative).

    • Optimization: For quantitative integration of the quaternary carbonyl (C11) and aromatic ipso-carbons (C1, C2, C5), increase D1 to 5–10 seconds to account for their long

      
       relaxation times.
      
  • Spectral Width: 240 ppm (approx. –10 to 230 ppm).

  • Scans (NS): 512–1024 scans are recommended to resolve the non-protonated quaternary carbons.

  • Temperature: 298 K (25 °C).

Structural Assignment & Spectral Analysis

The structure of this compound consists of three distinct chemical environments: the Aliphatic Side Chain , the Aromatic Core , and the Methyl Substituents .

Visual Assignment Logic (Graphviz)

NMR_Assignment_Logic Sample Unknown Sample (C11H14O2) Region_High Downfield Region (160-185 ppm) Sample->Region_High Region_Mid Aromatic Region (120-145 ppm) Sample->Region_Mid Region_Low Upfield Region (10-40 ppm) Sample->Region_Low C_Carbonyl Carbonyl (C=O) ~179 ppm Region_High->C_Carbonyl Deshielded by O C_Quat Quaternary Aromatic (C-Substituted) Region_Mid->C_Quat Low Intensity No DEPT Signal C_Methine Methine Aromatic (C-H) Region_Mid->C_Methine High Intensity DEPT Positive DEPT DEPT-135 Experiment Region_Low->DEPT C_Aliphatic Aliphatic CH2/CH3 DEPT->C_Aliphatic Positive = CH3 Negative = CH2

Figure 1: Logical flow for assigning carbon environments based on chemical shift regions and DEPT-135 polarity.[1]

Detailed Chemical Shift Table

The following table synthesizes predicted values based on substituent additivity rules and literature data for analogous phenylpropionic acid derivatives.

Carbon LabelTypeChemical Shift (

, ppm)
Assignment Logic
C11 Carbonyl (COOH)179.2 Most deshielded; characteristic of carboxylic acids.[1]
C1 Aromatic Quaternary139.5 Ipso to alkyl chain; shifted downfield by alkyl group.[1]
C2 Aromatic Quaternary135.8 Ipso to methyl; ortho to alkyl chain.[1]
C5 Aromatic Quaternary132.5 Ipso to methyl; meta to alkyl chain.[1]
C3 Aromatic Methine (CH)130.4 Ortho to C2-Me; doublet in non-decoupled spectrum.[1]
C4 Aromatic Methine (CH)127.1 Para to chain; least affected by substituents.[1]
C6 Aromatic Methine (CH)129.8 Ortho to chain; ortho to C5-Me.[1]
C9 Aliphatic CH

(

)
34.8 Adjacent to Carbonyl (COOH).[1]
C10 Aliphatic CH

(

)
28.1 Benzylic position; shielded relative to

.[1]
C7 Methyl (CH

)
19.2 Attached to C2 (sterically crowded).[1]
C8 Methyl (CH

)
20.9 Attached to C5 (less crowded).[1]

Note on Numbering:

  • C1–C6: Benzene ring carbons (C1 attached to propionic chain, C2/C5 attached to methyls).

  • C9: Methylene adjacent to COOH.

  • C10: Benzylic methylene (adjacent to Ring).

  • C11: Carboxylic acid carbon.[2]

Mechanistic Insight: Substituent Effects

The chemical shifts of the aromatic ring are governed by the Savitsky-Nametkin additivity rules .

  • Methyl Group Effect: A methyl group typically shifts the ipso carbon downfield by ~9 ppm and the ortho carbons by ~0.7 ppm. This explains why C2 and C5 are significantly downfield (132–136 ppm) compared to unsubstituted benzene (128.5 ppm).

  • Propionic Chain Effect: The alkyl chain exerts a stronger deshielding effect on the ipso carbon (C1) than a methyl group, pushing it near 140 ppm.

  • Benzylic Shielding: The benzylic carbon (C10) appears upfield (approx. 28 ppm) compared to the

    
    -carbon (C9, 35 ppm) because the carbonyl group is electron-withdrawing (deshielding C9), whereas the aromatic ring current has a complex anisotropic effect that typically places benzylic carbons in the 25–30 ppm range.
    

Troubleshooting & Validation

Distinguishing Regioisomers

A common synthetic impurity is the 2,4-dimethyl isomer.

  • Differentiation Strategy: Examine the symmetry and the number of aromatic signals. While both 2,5- and 2,4- isomers have 6 aromatic carbons, the specific pattern of quaternary vs. methine carbons will differ in shift.[1]

  • Key Indicator: In the 2,5-isomer, the proton splitting pattern (in

    
    H NMR) shows a specific singlet/doublet pattern for the aromatic protons (H6 is a singlet-like or small doublet, H3/H4 are doublets). In 
    
    
    
    C, the chemical shift difference between the two methyl groups is often larger in the 2,4-isomer due to different steric environments.
The "Missing" Carbonyl Peak
  • Issue: The C11 (COOH) peak at ~179 ppm is often weak or invisible.

  • Cause: Quaternary carbons have long relaxation times (

    
    ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.
    
  • Solution:

    • Increase Relaxation Delay (D1) to >3 seconds.

    • Use a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

      
      ]  (0.05 M) to shorten 
      
      
      
      and allow for faster quantitative scanning.

References

  • Rosca, S. I., et al. (2008).[3] "

    
    C- and D-Labelled 3-Phenylpropionic Acids: Synthesis and Characterization by NMR and MS Spectra." U.P.B.[3] Sci. Bull., Series B, 70(1). 
    
  • PubChem. (n.d.).[4] "this compound - Compound Summary." National Library of Medicine.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for additivity rules).

  • MDPI. (2023). "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives." Antibiotics.[5]

Sources

Application Notes & Protocols: Characterizing 3-(2,5-Dimethylphenyl)propionic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of drug discovery and chemical biology, the initial characterization of novel small molecules is a critical step. 3-(2,5-Dimethylphenyl)propionic acid is a compound with a defined chemical structure, yet its biological activities and potential therapeutic applications remain largely unexplored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the biological effects of this and other novel chemical entities using a tiered approach of robust cell-based assays.

This guide is structured not as a rigid template, but as a logical workflow, beginning with fundamental characterization and progressing to more specific functional endpoints. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative methodologies. The objective is to equip researchers with the tools to determine if this compound exhibits cytotoxic, cytostatic, or other specific cellular effects, thereby paving the way for further mechanistic studies.

Compound Handling and Stock Preparation

Proper handling and solubilization of a test compound are paramount for reproducible results. The physicochemical properties of this compound must be considered to prepare a stable, high-concentration stock solution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂PubChem
Molecular Weight178.23 g/mol PubChem
AppearanceWhite to off-white solidSigma-Aldrich
SolubilitySoluble in DMSO, EthanolSigma-Aldrich
Protocol 1: Preparation of a 100 mM Master Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.78 mg of this compound powder into the tube.

    • Rationale: Weighing a small amount directly into the final sterile tube minimizes compound loss and contamination risk.

  • Solubilization: Add 100 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.

    • Rationale: DMSO is a common solvent for solubilizing organic molecules for cell-based assays. It is crucial to use a high-purity grade to avoid solvent-induced cytotoxicity.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if particulates remain.

  • Storage: Aliquot the 100 mM master stock into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

    • Rationale: Aliquoting prevents degradation of the entire stock from multiple temperature changes and reduces the risk of contamination.

Tier 1 Screening: Assessing General Cytotoxicity

The first crucial step in characterizing a new compound is to determine its intrinsic cytotoxicity. This establishes a working concentration range for subsequent, more sensitive assays by identifying concentrations that are non-lethal, partially inhibitory, or completely toxic. The MTT assay, which measures mitochondrial reductase activity, is a gold-standard method for this purpose.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 stock Prepare serial dilutions of This compound from 100 mM stock incubate1->stock treat Add diluted compound to wells (e.g., 0.1 µM to 100 µM) stock->treat incubate2 Incubate for 48-72h treat->incubate2 controls Include Vehicle (DMSO) and Untreated Controls controls->treat mtt Add MTT Reagent (10 µL of 5 mg/mL) incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Buffer (e.g., 100 µL DMSO or SDS-HCl) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read G cluster_prep Day 1-2: Seeding & Treatment cluster_label Day 3: BrdU Labeling cluster_detect Day 3: Detection seed Seed cells in 96-well plate treat Treat with sub-lethal concentrations of compound for 24-48h seed->treat brdu Add BrdU labeling reagent treat->brdu incubate Incubate for 2-4h to allow BrdU incorporation brdu->incubate fix Fix, permeabilize, and denature DNA incubate->fix ab_primary Add anti-BrdU primary antibody fix->ab_primary ab_secondary Add HRP-conjugated secondary antibody ab_primary->ab_secondary substrate Add TMB substrate and Stop Solution ab_secondary->substrate read Read Absorbance at 450 nm substrate->read

Caption: Workflow for measuring cell proliferation via BrdU incorporation.

Protocol 3: BrdU Cell Proliferation Assay
  • Seeding and Treatment: Follow steps 1-5 of Protocol 2, treating cells with a range of sub-lethal concentrations of this compound (e.g., from IC₂₀ down to non-inhibitory concentrations).

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at the manufacturer's recommended concentration.

    • Rationale: BrdU is a thymidine analog that gets incorporated into newly synthesized DNA strands only in cells undergoing the S-phase of the cell cycle.

  • Fixation and Denaturation: Aspirate the culture medium. Fix the cells with a fixing/denaturing solution (e.g., ethanol-based). This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the wells with wash buffer. Add a specific anti-BrdU antibody (often conjugated to an enzyme like horseradish peroxidase, HRP) and incubate for 1-2 hours at room temperature.

  • Detection: Wash away the unbound antibody. Add a chromogenic substrate (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

  • Stop Reaction: Add a stop solution (e.g., dilute sulfuric acid) to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis and thus, the rate of cell proliferation.

Mechanistic Insight: Investigating Apoptosis Induction

If cytotoxicity is observed, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism targeted by many anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.

Hypothetical Signaling Pathway for Investigation

Should initial screens indicate bioactivity, a next logical step is to investigate potential upstream signaling pathways. As this compound is a derivative of propionic acid, one could hypothetically explore its impact on metabolic or inflammatory pathways known to be modulated by such structures, which often intersect with cell survival pathways like PI3K/Akt.

G compound 3-(2,5-Dimethylphenyl) propionic acid receptor Hypothetical Target (e.g., GPCR, Enzyme) compound->receptor Inhibition? pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical pathway where the compound inhibits a target, leading to apoptosis.

Protocol 4: Caspase-Glo® 3/7 Assay

This protocol uses a luminogenic substrate that produces a "glow-type" signal upon cleavage by active Caspase-3 or -7.

  • Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the compound for a period determined by cytotoxicity kinetics (e.g., 6, 12, or 24 hours).

    • Rationale: White walls reflect the light signal towards the detector, maximizing sensitivity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

    • Rationale: The proluminescent substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active Caspase-3/7.

Data Interpretation and Next Steps

The data gathered from this tiered assay approach provides a foundational biological profile of this compound.

Table 2: Interpreting Assay Outcomes

AssayPossible OutcomeInterpretationNext Steps
MTT Low IC₅₀ (<10 µM)Compound is cytotoxic.Proceed to apoptosis/necrosis assays to determine the mode of cell death.
High IC₅₀ (>100 µM)Compound has low general cytotoxicity.Investigate more specific, non-lethal effects (e.g., signaling, migration).
BrdU Decreased signal at sub-lethal dosesCompound is antiproliferative (cytostatic).Perform cell cycle analysis (e.g., by flow cytometry) to identify cell cycle arrest points (G1, S, G2/M).
Caspase-3/7 Increased luminescenceCompound induces apoptosis.Investigate upstream apoptotic pathways (e.g., Caspase-8 for extrinsic, Caspase-9 for intrinsic). Perform Western blot for PARP cleavage.

References

  • PubChem. Compound Summary for CID 83141, 3-(2,5-Dimethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Szabo, E., et al. (2016). The single-cell gel electrophoresis (comet) assay. Methods in molecular biology (Clifton, N.J.), 113-124. [Link] (Note: While this reference is for the comet assay, the principle of limiting DMSO concentration is a universal standard in cell culture).

  • Liboska, R., Lincova, E., & Lenco, J. (2012). BrdU proliferation assay. Methods in molecular biology (Clifton, N.J.), 806, 319-326. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2016). Detecting cleaved caspase-3 in apoptotic cells. Cold Spring Harbor protocols, 2016(8), pdb.prot087319. [Link]

Application Notes and Protocols: 3-(2,5-Dimethylphenyl)propionic Acid as a Versatile Starting Material in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of 3-(2,5-Dimethylphenyl)propionic Acid

This compound, a substituted aromatic carboxylic acid, serves as a pivotal starting material in the synthesis of a variety of complex organic molecules. Its unique structural features, comprising a reactive carboxylic acid moiety and a nucleophilic aromatic ring with defined substitution patterns, make it an ideal precursor for constructing polycyclic and heterocyclic systems. These resulting structures are often key components in pharmaceuticals and other biologically active compounds.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of valuable chemical entities. The protocols outlined herein are designed to be robust and reproducible, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.

Compound Profile:

PropertyValue
IUPAC Name 3-(2,5-dimethylphenyl)propanoic acid[1]
CAS Number 25173-75-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white crystalline solid
Primary Hazards Irritant; causes skin and serious eye irritation; may cause respiratory irritation.[1]

Core Application I: Synthesis of 4,7-Dimethyl-1-indanone via Intramolecular Friedel-Crafts Acylation

A primary application of this compound is in the synthesis of 4,7-dimethyl-1-indanone.[2] This transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for the formation of cyclic ketones.[3] The direct dehydrative cyclization of 3-arylpropionic acids is an environmentally favorable "one-step" process that produces water as the only theoretical byproduct.[3]

Mechanistic Insight

The intramolecular Friedel-Crafts acylation of this compound is typically catalyzed by strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[3] The reaction proceeds through the following key steps:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: The protonated carboxylic acid can then lose a molecule of water to form a highly reactive acylium ion intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich dimethylphenyl ring in an intramolecular fashion. The directing effects of the two methyl groups favor acylation at the ortho position to one of the methyl groups.

  • Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the ring, yielding the final product, 4,7-dimethyl-1-indanone.

G cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3 & 4: Cyclization and Rearomatization Start This compound Protonated Protonated Carboxylic Acid Start->Protonated + H⁺ Acylium Acylium Ion Intermediate Protonated->Acylium - H₂O Carbocation Carbocation Intermediate Acylium->Carbocation Intramolecular EAS Product 4,7-Dimethyl-1-indanone Carbocation->Product - H⁺

Caption: Workflow for the synthesis of 4,7-Dimethyl-1-indanone.

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a representative procedure for the intramolecular Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for heating and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,7-dimethyl-1-indanone.

Expected Yield: 85-95%

Characterization Data for 4,7-Dimethyl-1-indanone:

AnalysisExpected Results
¹H NMR Signals corresponding to aromatic protons, two methylene groups of the five-membered ring, and two methyl groups.
¹³C NMR Resonances for a carbonyl carbon, aromatic carbons, two methylene carbons, and two methyl carbons.[4]
IR (cm⁻¹) A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.
Mass Spec A molecular ion peak corresponding to the molecular weight of 160.21 g/mol .[2]

Core Application II: Synthesis of Thiazole Derivatives

This compound can serve as a precursor for the synthesis of biologically active thiazole derivatives. The synthetic route involves the initial conversion of the propionic acid to an intermediate thioureido derivative, which then undergoes the classical Hantzsch thiazole synthesis.[5][6]

Synthetic Pathway Overview

The overall transformation can be envisioned in two main stages:

  • Formation of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid: This intermediate is synthesized from this compound. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or ester) followed by reaction with a suitable thiourea precursor.

  • Hantzsch Thiazole Synthesis: The resulting 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid is then reacted with an α-haloketone or α-haloaldehyde to construct the thiazole ring.[5]

G Start This compound Activated Activated Acid Derivative Start->Activated Activation Thioureido 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid Activated->Thioureido + Thiourea Precursor Thiazole Thiazole Derivative Thioureido->Thiazole + α-Haloketone (Hantzsch Synthesis)

Caption: Synthetic pathway to thiazole derivatives.

Experimental Protocol: Synthesis of a Thiazolone Derivative

This protocol details the cyclization of the pre-formed 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with monochloroacetic acid to yield a thiazolone.[5]

Materials:

  • 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid

  • Monochloroacetic acid

  • 10% aqueous potassium carbonate solution

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1.0 eq) in a 10% aqueous solution of potassium carbonate.

  • To this solution, add monochloroacetic acid (1.1 eq) at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully acidify the reaction mixture with acetic acid to a pH of 6.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by dissolving the product in 10% aqueous sodium carbonate, filtering, and re-precipitating with acetic acid.[5]

Expert Insight: The use of room temperature conditions is crucial for this reaction, as refluxing has been reported to lead to the formation of a significant number of impurities.[5] The purity of the final product is confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra, notably a singlet for the CH₂ group protons in the thiazolone ring and distinct resonances for the carbonyl and imine carbons.[5]

Safety and Handling

This compound is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its ability to undergo efficient intramolecular Friedel-Crafts acylation provides a straightforward route to substituted indanones, which are important structural motifs in medicinal chemistry. Furthermore, its conversion to thioureido derivatives opens up pathways to a diverse range of thiazole-containing compounds with potential biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic strategies, paving the way for the discovery and development of novel molecules.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

  • 4,7-Dimethyl-1-indanone. PubChem. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PubMed Central. Available at: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(2,5-Dimethylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing the Bioactivity of 3-(2,5-Dimethylphenyl)propionic acid

This compound is a substituted aromatic carboxylic acid.[1][2] While its direct cytotoxic profile is not extensively documented in publicly available literature, its structural motif, the 2,5-dimethylphenyl group, is a feature in various biologically active compounds, including some with antimicrobial properties.[3] Preliminary safety data indicates that this compound may cause skin, eye, and respiratory irritation.[1] Given the potential for bioactive properties, a thorough in vitro evaluation of its cytotoxicity is a critical first step in understanding its pharmacological or toxicological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound. The described multi-assay approach is designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust and well-rounded toxicological assessment. We will progress from general metabolic health and membrane integrity assays to more specific markers of apoptosis.

Strategic Workflow for Cytotoxicity Assessment

A tiered approach is recommended to efficiently characterize the cytotoxic potential of this compound. This strategy begins with broad-spectrum assays to determine the concentration-dependent effects on cell viability and proliferation. Positive hits can then be further investigated using more specific assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).

Cytotoxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Compound This compound Treatment (Dose-Response) MTT MTT Assay (Metabolic Activity) Compound->MTT Assess Viability LDH LDH Assay (Membrane Integrity) Compound->LDH Assess Necrosis AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV If Cytotoxic LDH->AnnexinV If Cytotoxic Caspase Caspase-3/7 Assay (Apoptosis Execution) AnnexinV->Caspase If Apoptotic

Figure 1: A strategic workflow for the cytotoxic evaluation of this compound.

Part 1: Initial Screening for Cytotoxic Effects

The initial phase of testing aims to determine if this compound affects cell viability and at what concentrations. We will employ two widely used and robust assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is a reliable indicator of cellular metabolic health and is widely used in drug discovery and toxicology studies.[4]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to first dissolve the compound in a solvent like DMSO and then dilute it in the medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[8][9] Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][11]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][5]

Data Interpretation

ResultInterpretation
Decreased Absorbance A dose-dependent decrease in absorbance compared to the vehicle control indicates a reduction in cell viability, either through cytotoxic or anti-proliferative effects.
No Change in Absorbance The compound does not affect metabolic activity at the tested concentrations.
Increased Absorbance This could indicate an increase in cell proliferation or metabolic activity.
IC50 Value The concentration of the compound that causes a 50% reduction in cell viability can be calculated from the dose-response curve.
LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50-100 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[13]

Data Interpretation

ResultInterpretation
Increased Absorbance A dose-dependent increase in absorbance in the supernatant compared to the vehicle control indicates an increase in cell lysis and loss of membrane integrity (necrosis).
No Change in Absorbance The compound does not induce membrane damage at the tested concentrations.
Calculation of Cytotoxicity Percentage cytotoxicity can be calculated using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Part 2: Elucidating the Mechanism of Cell Death

If the initial screening assays indicate that this compound is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis. The following assays can differentiate between these two pathways.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[14]

AnnexinV_Principle Live Live Cell Intact Membrane PS on Inner Leaflet EarlyApoptotic Early Apoptotic Cell Intact Membrane PS on Outer Leaflet Live->EarlyApoptotic Apoptotic Stimulus LateApoptotic Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet EarlyApoptotic->LateApoptotic Progression AnnexinV Annexin V-FITC (Binds to PS) PI Propidium Iodide (Stains DNA of permeable cells)

Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations determined from the initial screening. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[15] Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation

Cell PopulationStaining PatternInterpretation
Live Cells Annexin V- / PI-Healthy, non-apoptotic cells.
Early Apoptotic Cells Annexin V+ / PI-Cells in the early stages of apoptosis with intact cell membranes.
Late Apoptotic/Necrotic Cells Annexin V+ / PI+Cells in the late stages of apoptosis or necrotic cells with compromised membranes.
Necrotic Cells Annexin V- / PI+Primarily necrotic cells with damaged membranes but no PS externalization.
Caspase-3/7 Activity Assay: Confirming Apoptotic Pathway

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and Caspase-7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[16][17] Measuring the activity of these caspases provides strong evidence for apoptosis induction.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18] Add 100 µL of the reagent to each well.[18]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation

ResultInterpretation
Increased Luminescence A dose-dependent increase in the luminescent signal compared to the vehicle control indicates the activation of caspase-3 and/or -7, confirming apoptosis.
No Change in Luminescence The compound does not induce apoptosis through the caspase-3/7 pathway at the tested concentrations.

Conclusion

This comprehensive guide provides a structured and scientifically sound approach to evaluating the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and specific apoptotic markers—researchers can obtain a detailed understanding of the compound's potential toxicological effects. This multi-faceted approach ensures the trustworthiness and validity of the findings, which are essential for any subsequent drug development or safety assessment processes.

References

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(11), 1264-1271. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

  • Selassie, C. D. (2002). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 45(25), 5523-5528. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • DeNovix. (n.d.). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]

  • Science Alert. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911. Retrieved from [Link]

  • Bektas, H., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872. Retrieved from [Link]

  • ResearchGate. (2020, September 1). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

Sources

Application Note: Precision Engineering of the 2,5-Dimethylphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Protocols and Metabolic Optimization in Drug Discovery

Abstract

The 2,5-dimethylphenyl (2,5-DMP) moiety, often derived from p-xylene precursors, acts as a privileged scaffold in medicinal chemistry. Its utility lies in its unique steric profile: the ortho-methyl group forces the ring out of coplanarity with attached systems (atropisomerism potential), while the meta-methyl group fills hydrophobic pockets (lipophilicity modulation). This guide details the synthetic construction of 2,5-DMP derivatives, addresses their primary liability—benzylic oxidation—and provides validated protocols for biological characterization.

Part 1: Rational Design & Structural Properties

The "Magic Methyl" Effect in 2,5-DMP

The 2,5-DMP scaffold is not merely a spacer; it is a conformational lock.

  • Orthogonality: The methyl group at the 2-position creates significant steric clash with the adjacent ring or linker. In biaryl systems, this forces a twist angle (typically 60–90°), which can be critical for selectivity in kinase inhibitors by preventing flat intercalation into DNA or off-target enzymes.

  • Hydrophobic Packing: The 5-position methyl group extends into the solvent-accessible surface or hydrophobic sub-pockets, often improving potency by 10–100 fold compared to the unsubstituted phenyl ring (the "Magic Methyl" effect).

Table 1: Physicochemical Profile of the 2,5-DMP Scaffold
PropertyEffect on MoleculeDesign Consideration
LogP (Lipophilicity) Increases by ~1.0 unit vs. phenylMonitor metabolic clearance; may need polar groups elsewhere to compensate.
Steric Bulk (A-value) 1.70 kcal/mol (Methyl)Restricts rotation; stabilizes bioactive conformations.
Metabolic Liability High (Benzylic Oxidation)Critical Risk: Susceptible to CYP450 oxidation (see Part 3).
Electronic Effect Weakly electron-donating (+I)Increases electron density of the aromatic ring; susceptible to electrophilic attack.

Part 2: Synthetic Protocols

Protocol A: Biaryl Construction via Suzuki-Miyaura Coupling

Objective: To couple the 2,5-dimethylphenyl boronic acid to a heteroaryl halide (e.g., chloropyridine or bromothiazole). Challenge: The ortho-methyl group creates steric hindrance, often requiring active catalyst systems.

Materials
  • Reactant A: 2,5-Dimethylphenylboronic acid (1.2 equiv)

  • Reactant B: Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to steric bulk.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with Reactant B, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and reseal under Argon flow.

  • Reaction: Heat to 105°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable alternative.

  • Work-up: Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2,5-DMP product typically elutes earlier than the des-methyl analog due to higher lipophilicity.

Protocol B: Heterocycle Formation (Hantzsch Thiazole Synthesis)

Objective: To synthesize 2-amino-4-(2,5-dimethylphenyl)thiazole derivatives (common in antimicrobial research).

  • Bromination: Treat 2,5-dimethylacetophenone with bromine (or NBS) in acetic acid to generate the

    
    -bromoacetophenone intermediate.
    
  • Cyclization: Reflux the intermediate with thiourea (or substituted thiourea) in Ethanol for 2–4 hours.

  • Precipitation: Neutralize with aqueous ammonia. The thiazole precipitate is collected by filtration.

Visualization: Synthetic Workflow

SyntheticWorkflow Start Precursor: 2,5-Dimethylaniline Sandmeyer Sandmeyer Rxn (NaNO2, KI) Start->Sandmeyer Iodide Intermediate: 2-Iodo-1,4-dimethylbenzene Sandmeyer->Iodide Yield >80% Boronic Borylation (Bis-pin, Pd cat) Iodide->Boronic Miyaura Borylation Suzuki Suzuki Coupling (Ar-X, Pd(dppf)Cl2) Boronic->Suzuki Product Final Scaffold: Biaryl Derivative Suzuki->Product C-C Bond Formation

Caption: Divergent synthesis of 2,5-DMP biaryls starting from commercially available anilines.

Part 3: Metabolic Stability & Optimization (The "Watch-Out")

The Critical Liability: Benzylic Oxidation

The primary failure mode for 2,5-DMP drugs is rapid metabolism. The CYP450 enzymes (specifically CYP2C9 and CYP2C8) target the benzylic methyl groups.

  • Mechanism: Hydrogen abstraction

    
     Radical formation 
    
    
    
    Hydroxylation
    
    
    Oxidation to Carboxylic Acid.
  • Case Study (Gemfibrozil): Gemfibrozil contains a 2,5-dimethylphenoxy moiety.[1][2] It undergoes oxidation to a reactive glucuronide metabolite which covalently binds to CYP2C8, causing Mechanism-Based Inhibition (MBI) .[3] This leads to severe drug-drug interactions (e.g., with statins).

Protocol C: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify "soft spots."
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent ion and appearance of +16 Da (Hydroxyl) or +30 Da (Carboxylic Acid) peaks.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    
Optimization Strategy: Deuteration & Fluorination

To mitigate metabolic instability without altering sterics:

  • Deuteration: Replace methyl hydrogens with deuterium (

    
    ). The C-D bond is stronger than C-H, slowing the rate-determining step (Kinetic Isotope Effect).
    
  • Bioisosteres: Replace the methyl group with Chlorine or Trifluoromethyl (-CF₃) .

    • -Cl: Similar steric bulk, metabolically blocked.

    • -CF₃: Larger bulk, electron-withdrawing (may alter aromatics), metabolically stable.

Visualization: Metabolic Pathway & Toxicity

Metabolism Parent 2,5-Dimethylphenyl Drug (Lipophilic) CYP CYP450 Oxidation (Phase I) Parent->CYP Alcohol Metabolite 1: Benzylic Alcohol CYP->Alcohol Acid Metabolite 2: Carboxylic Acid Alcohol->Acid ADH/ALDH Gluc Phase II Conjugation (Glucuronidation) Acid->Gluc Reactive Acyl Glucuronide (Reactive Metabolite) Gluc->Reactive Tox Covalent Binding to Proteins (Hepatotoxicity/MBI) Reactive->Tox Nucleophilic Attack

Caption: Metabolic activation pathway of 2,5-DMP derivatives leading to potential toxicity (Gemfibrozil-like mechanism).

References

  • BenchChem. (2025). An In-depth Technical Guide on the Role of the 2,5-Dimethylphenyl Scaffold in Antimicrobial Compounds.[4] BenchChem Application Notes.

  • Creger, P. L., et al. (1976).[5] Structure/activity relationship of gemfibrozil (CI-719) and related compounds.[5][6] Proceedings of the Royal Society of Medicine, 69(Suppl 2), 3–5.[5]

  • Ogilvie, B. W., et al. (2006). Gemfibrozil glucuronide is a potent, metabolism-dependent inhibitor of CYP2C8. Drug Metabolism and Disposition, 34(1), 191-197.

  • PubChem. (2025).[2][7] Gemfibrozil Compound Summary (CID 3463). National Library of Medicine.[7]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Application Note: Optimization of Crystallization Logic for 3-(2,5-Dimethylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(2,5-Dimethylphenyl)propionic acid (CAS: 25173-75-5) is a hydrocinnamic acid derivative frequently utilized as a building block in the synthesis of pharmaceuticals (e.g., NSAID analogs) and agrochemicals.[1][2] Structurally, it consists of a lipophilic 2,5-dimethylphenyl core attached to a hydrophilic propionic acid tail.[1][2]

Critical Distinction: Do not confuse this compound with Dimethylolpropionic acid (DMPA), a common polyurethane modifier.[2] The target molecule is an aromatic acid, whereas DMPA is an aliphatic diol acid.[2]

Impurity Profile & Purification Logic

The synthesis of this compound—often via the reduction of 3-(2,5-dimethylphenyl)acrylic acid or Friedel-Crafts alkylation—introduces specific impurity classes that dictate the purification strategy:

  • Regioisomers (Critical): The 2,4-dimethyl and 3,4-dimethyl isomers may co-exist, possessing similar boiling points but distinct crystal lattice energies.[1][2] Recrystallization is superior to distillation for separating these isomers.[2]

  • Starting Materials: Unreacted cinnamic acid derivatives or halides.

  • Catalyst Residues: Palladium or Nickel traces (if coupling reactions were used).[2]

This guide details a solubility-driven recrystallization protocol , moving beyond "recipe following" to a first-principles approach for maximizing yield and purity.

Pre-Crystallization Characterization[1][2]

Before initiating bulk recrystallization, the crude material must be characterized to define the "Operating Window."[2]

ParameterMethodPurpose
Melting Point (DSC) Differential Scanning CalorimetryDetermine the solid-liquid transition onset.[1][2] Note: Pure aryl propionic acids typically melt between 60–110°C. Broad peaks indicate high impurity load.[2]
Solubility Mapping Gravimetric AnalysisIdentify solvents that dissolve the solute at reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) but precipitate it at

.[1]
Regio-Purity

H-NMR / HPLC
Establish the baseline ratio of the 2,5-isomer vs. 2,4-isomers.

Solvent System Selection Strategy

The amphiphilic nature of the molecule (hydrophobic aryl ring + hydrophilic carboxyl group) enables the use of two primary solvent strategies.[2]

Strategy A: The "Green" Binary System (Recommended)

Solvent: Ethanol / Water (or Methanol / Water).[2]

  • Mechanism: The organic alcohol dissolves the hydrophobic ring; water acts as the "anti-solvent" to drive nucleation of the carboxylic acid upon cooling.[2]

  • Pros: High yield, environmentally benign, excellent for removing inorganic salts.[2]

  • Cons: May co-crystallize polar impurities if water ratio is too low.[2]

Strategy B: The "Lipophilic" System

Solvent: Ethyl Acetate / n-Heptane (or Toluene).[1][2]

  • Mechanism: Ethyl acetate dissolves the acid; Heptane reduces solubility selectively.[2]

  • Pros: Excellent for removing non-polar byproducts (e.g., decarboxylated oils).[2]

  • Cons: Lower recovery yields if not optimized carefully.[2]

Decision Matrix (Graphviz)[1][2]

SolventSelection Start Crude this compound CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Salts / Polar Byproducts CheckImpurity->PolarImp NonPolarImp Oils / Regioisomers CheckImpurity->NonPolarImp SystemA System A: Ethanol/Water (Start with 95% EtOH) PolarImp->SystemA High Solubility Required SystemB System B: EtOAc/Heptane (Start with 1:1) NonPolarImp->SystemB Selective Exclusion Validation Test on 100mg Scale SystemA->Validation SystemB->Validation

Figure 1: Solvent selection logic based on the dominant impurity profile.

Detailed Protocol: Recrystallization (Ethanol/Water System)

This protocol assumes the use of Ethanol/Water , the most robust starting point for aryl propionic acids [1].[2]

Phase 1: Dissolution & Hot Filtration[1][2]
  • Charge: Place 10.0 g of crude this compound in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL of 95% Ethanol .

  • Reflux: Heat the mixture to reflux (~78°C).

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.[2]

    • Note: If black specks (Pd) or colored impurities are present, add 0.5 g activated carbon, reflux for 5 mins, and perform a hot filtration through a pre-warmed Celite pad.[2]

Phase 2: Nucleation & Crystal Growth[1][2]
  • Anti-Solvent Addition: While maintaining a gentle boil (or just below boiling), add Deionized Water dropwise via an addition funnel.[2]

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution is now saturated .

  • Controlled Cooling (Critical):

    • Remove the heat source.[2] Allow the flask to cool to room temperature (20-25°C) slowly on a cork ring. Do not use an ice bath yet.

    • Mechanism:[1][2][3][4][5][6] Rapid cooling traps impurities.[2] Slow cooling allows the crystal lattice to reject regioisomers (2,4-dimethyl analogs) [2].[1][2]

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying[1][2][8]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

    • Warning: Do not use pure Ethanol for washing; it will redissolve your product.[2]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization: The Recrystallization Workflow

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Isolation Crude Crude Solid Reflux Reflux in EtOH Crude->Reflux Filter Hot Filtration (Remove Carbon/Pd) Reflux->Filter Clear Solution WaterAdd Add Water (Until Turbid) Filter->WaterAdd Clear Add EtOH (Clear Solution) WaterAdd->Clear Turbidity Point SlowCool Slow Cool (RT -> 4°C) Clear->SlowCool Supersaturation Collect Vacuum Filter SlowCool->Collect Precipitation Wash Wash (Cold 1:1 Mix) Collect->Wash Dry Vac Oven (45°C) Wash->Dry

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out The compound separates as a liquid oil before crystallizing.[1][2] Common with low-melting aryl acids.[1][2]1. Reheat to dissolve.2. Add a seed crystal of pure product at ~40°C.3. Agitate vigorously during cooling.
Low Yield Too much solvent used or high solubility in mother liquor.[2]Concentrate the mother liquor by 50% on a rotovap and perform a "second crop" crystallization (purity will be lower).[1][2]
Isomer Retention 2,4-dimethyl isomer co-crystallizing.[1][2]Switch solvent system to Toluene . The pi-stacking interactions in Toluene often discriminate better between aryl regioisomers than alcohols do.[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for carboxylic acid recrystallization solvents).

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] [1][2]

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Source for general purification of phenylpropionic acid derivatives).[1][2][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Arylpropionic Acids (Profens) | Issue: Peak Tailing (


)
Audience:  Analytical Chemists, Method Development Scientists

Triage: The Diagnostic Protocol

Welcome to the technical support hub. You are likely seeing asymmetric peaks for compounds such as Ibuprofen, Naproxen, Ketoprofen, or Flurbiprofen .

Before adjusting your method, quantify the problem using the USP Tailing Factor (


)  formula, not the Symmetry Factor (

), as these terms are often confused but calculated differently.


  • 
     : Peak width at 5% of peak height.[1][2][3]
    
  • 
     : Distance from the peak maximum to the leading edge at 5% height.[1][4]
    
  • Acceptance Criteria: Ideally

    
    . Values 
    
    
    
    require intervention.

Module 1: Mobile Phase Chemistry (The "Rule of 2")

The Issue: Arylpropionic acids are weak acids with


 values typically between 4.0 and 5.0 .
  • Ibuprofen:[3][5][6][7][8]

    
    
    
  • Naproxen:[3][5][7]

    
    
    

If your mobile phase pH is near the


 (e.g., pH 4.0–5.0), the analyte exists in a dynamic equilibrium between its neutral (

) and ionized (

) states. These two species interact differently with the stationary phase, causing peak broadening, splitting, or severe tailing.[9][10][11]

The Fix: Suppress Ionization To ensure a single retention mechanism, you must shift the equilibrium 99% toward the neutral form. This requires the Rule of 2 :



Protocol:

  • Target pH: Adjust aqueous mobile phase to pH 2.5 – 3.0 .

  • Buffer Selection: Use Phosphate or Phosphoric Acid.[3]

    • Why? Acetate buffers are ineffective at pH 2.5 (outside buffering capacity).[3] Phosphate is effective at pH 2.1–3.1.[3]

  • Concentration: Ensure at least 20–25 mM buffer strength to prevent local pH shifts within the column pore structure.[3]

Expert Insight: Do not use Triethylamine (TEA) as a "magic fix" here. TEA is a silanol blocker for basic compounds.[3][12] For arylpropionic acids, acidification is the primary chemical control.

Module 2: Stationary Phase & Metal Chelation

The Issue: Even at low pH, you may see tailing.[9][11][13] This is often due to Metal Chelation .[3] Arylpropionic acids have a carboxylate group adjacent to an aromatic system, making them effective ligands for trace metals (Iron, Aluminum) present in lower-quality silica ("Type A" silica).

  • Mechanism: The analyte binds to the metal site on the silica surface, creating a "secondary retention" site with slow desorption kinetics

    
     Tailing.[14]
    

The Fix: Column Selection & Wash

  • Switch to Type B Silica: Use high-purity, low-acidity, low-metal content silica (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, Phenomenex Luna Omega).

  • End-Capping: Ensure the column is fully end-capped to cover residual silanols, though metal content is the bigger culprit for acids.[3]

Diagnostic Experiment: The Chelation Test If you suspect metal interaction, add 0.1% EDTA to your aqueous mobile phase.

  • Result: If peak shape improves dramatically, your column or system has metal contamination.

  • Action: Replace the column with a high-purity alternative. Do not run EDTA routinely if possible, as it is hard to flush out.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Root Cause Analysis Tree

TroubleshootingTree Start Start: Tailing Peak (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AdjustPH Action: Adjust pH to 2.5 (Use Phosphate Buffer) IsLowPH->AdjustPH No CheckCol Check Column Type IsLowPH->CheckCol Yes IsTypeB Is it High Purity (Type B) Silica? CheckCol->IsTypeB ReplaceCol Action: Switch to High Purity C18 IsTypeB->ReplaceCol No (Type A) CheckLoad Check Mass Load IsTypeB->CheckLoad Yes Dilute Action: Dilute Sample 1:10 CheckLoad->Dilute Overloaded? SystemCheck Check System Dead Volume CheckLoad->SystemCheck Not Overloaded

Caption: Step-by-step decision matrix for isolating the root cause of peak tailing in acidic analytes.

Workflow 2: The Ionization Equilibrium Mechanism

Equilibrium cluster_0 Mobile Phase pH Effects Acid R-COOH (Neutral) Base R-COO- (Ionized) Acid->Base pH > pKa (Repulsion/Fast Elution) Silica Stationary Phase (C18 + Silanols) Acid->Silica Good Retention (Hydrophobic) Base->Acid pH < pKa (Retention/Hydrophobic) Base->Silica Secondary Interaction (Tailing/Fronting)

Caption: Visualizing why pH control is critical: Neutral species interact predictably; ionized species cause secondary interactions.

FAQ: Frequently Asked Questions

Q: Can I use Acetate buffer at pH 2.8? A: No. The buffering range of acetate is pH 3.8 – 5.8. At pH 2.8, you are outside the capacity, meaning the local pH inside the column pore can shift as the sample plug passes through, causing distorted peaks. Use Phosphate (range 2.1 – 3.[3]1) or Formate (range 2.8 – 4.8, though borderline).

Q: My peak is tailing, but also splitting at the top. What is this? A: This is the classic signature of operating exactly at the


. The split represents the separation of the protonated and deprotonated populations. Lower the pH by 1.0 unit immediately.

Q: I am using a C18 column, but the tailing persists at pH 2.5. Why? A: Check your diluent. If you dissolve the sample in 100% Methanol but your starting mobile phase is 90% Water, the viscosity and solvent strength mismatch can cause "solvent shock" leading to tailing/fronting.

  • Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 50:50 MeOH:Buffer).

Q: Does temperature affect tailing for these compounds? A: Yes. Higher temperatures (


) improve mass transfer kinetics and can reduce tailing caused by slow adsorption/desorption rates. However, pH is the dominant factor.

Summary Data Table: Common Arylpropionic Acids

AnalyteApprox

Recommended pHRecommended Column TypeCommon Issue
Ibuprofen 4.42.5C18 / C8 (High Purity)Hydrophobic collapse if % Organic is too low
Naproxen 4.22.5C18 (End-capped)Strong fluorescence; check detector saturation
Ketoprofen 4.02.5C18Metal chelation sensitive
Flurbiprofen 4.22.5C18 / Phenyl-HexylPositional isomer separation issues

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.[3][15] (Defines Tailing Factor calculations).

  • Dolan, J. W. (2002).[3] "Peak Tailing and Resolution." LCGC North America.[3] (Authoritative source on troubleshooting tailing mechanisms).

  • McCalley, D. V. (2010).[3] "Study of the selectivity, mass transfer and retention behavior of basic and acidic solutes on silica-based stationary phases." Journal of Chromatography A. (Deep dive into silanol and metal interactions).

  • Agilent Technologies . "Troubleshooting HPLC Peak Shape Issues." Technical Guide. (Practical guide on column selection for acids).

Sources

Technical Support Center: Cell-Based Assays with Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in In Vitro Pharmacology Target Class: 2-Arylpropionic Acids (Profens: Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen) & Metabolic Intermediates. Audience: Drug Discovery Scientists & Assay Development Engineers.

Introduction

Welcome to the Technical Support Center. If you are observing inconsistent


 values, unexplained cytotoxicity, or lack of correlation between biochemical and cellular potency when working with propionic acid derivatives (NSAIDs), you are likely encountering one of three specific artifacts: Protein Binding Sequestration , Chiral Stasis , or Mitochondrial Uncoupling Interference .

This guide moves beyond basic cell culture hygiene to address the physicochemical liabilities specific to the carboxylate moiety and the lipophilic scaffold of this chemical class.

Module 1: The Serum Shift (Protein Binding)[1]

The Issue: You observe a massive potency drop (10-100x shift in


) when moving from biochemical assays to whole-cell assays, or when changing Fetal Bovine Serum (FBS) concentrations.

The Mechanism: Propionic acid derivatives are highly lipophilic weak acids (pKa ~4.0–5.0). At physiological pH (7.4), they exist almost entirely as anions and possess high affinity for Albumin Site II (diazepam site). In standard cell culture media containing 10% FBS, >95% of your drug is bound to albumin and unavailable to hit intracellular targets (e.g., COX-1/2, PPARs).

Diagnostic Workflow: If your cellular


 is significantly higher than your biochemical 

, perform a Serum Shift Assay .
Protocol: Serum Shift Validation
  • Prepare Media: Create two conditions:

    • Condition A: Standard Media (10% FBS).

    • Condition B: Low-Serum Media (0.1% FBS or Serum-Free with ITS supplement).

  • Seed Cells: Use a robust line (e.g., A549, HUVEC) and allow attachment in standard media.

  • Wash & Treat: Wash cells with PBS. Add drug dilutions prepared in Condition A and Condition B.

  • Incubate: 4–24 hours (depending on readout).

  • Calculate Shift:

    
    
    

Interpretation:

  • Shift > 10: High protein binding.[1] The "free fraction" is driving efficacy.

  • Shift < 2: Low binding or active transport mechanisms involved.

Visualization: The Albumin Sink

SerumShift cluster_media Cell Culture Media (pH 7.4) Drug_Total Total Drug Added (100 µM) Albumin Albumin (FBS) Site II Binding Drug_Total->Albumin High Affinity (Ka ~10^6 M^-1) Free_Drug Free Drug (< 5 µM) Drug_Total->Free_Drug Equilibrium Fraction Complex Drug-Albumin Complex (Sequestration) Albumin->Complex >95% Bound Target Intracellular Target (COX/PPAR) Free_Drug->Target Pharmacologic Effect

Figure 1: The "Albumin Sink" effect. High affinity for serum proteins drastically reduces the free fraction available to engage intracellular targets.

Module 2: Chiral Blindness (Stereochemistry)

The Issue: Racemic mixtures (e.g., (RS)-Ibuprofen) show 50% efficacy compared to literature values, or "inactive" enantiomers show unexpected toxicity.

The Mechanism:

  • In Vivo: The liver contains specific isomerases (e.g., 2-arylpropionyl-CoA epimerase) that convert the inactive (R)-enantiomer to the active (S)-enantiomer.

  • In Vitro: Most cultured cell lines (HEK293, HeLa, CHO) lack this enzymatic machinery.

  • Consequence: If you treat cells with a racemate, the (R)-enantiomer remains inactive and does not convert. You are effectively dosing at half-strength for the target, but full-strength for off-target toxicity.

FAQ: Should I use Racemates or Enantiomers?

ScenarioRecommendationReason
COX Inhibition Use Pure (S)-Enantiomer (S) is the pharmacophore.[2][3] (R) is inactive in vitro.
PPAR

Studies
Check Literature Some (R)-enantiomers have unique activity on PPARs independent of COX.
Toxicity Screens Test Both Off-target membrane toxicity is often non-stereoselective.

Module 3: Assay Interference (Mitochondrial Uncoupling)

The Issue: MTT or MTS assays show reduced viability (low absorbance), but visual inspection shows cells are intact and adherent. Alternatively, ATP assays show rapid depletion without cell death.

The Mechanism: Propionic acid derivatives act as chemical uncouplers of oxidative phosphorylation. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (


).
  • MTT Assay Artifact: MTT reduction relies on active mitochondrial dehydrogenases and membrane potential. Uncoupling reduces this activity without necessarily killing the cell immediately, leading to false positives for cytotoxicity.

Troubleshooting Guide: Viability Assay Selection

Q: My MTT data suggests


, but Trypan Blue shows 95% viability. Why? 
A:  You are measuring metabolic suppression, not death. The drug has uncoupled the mitochondria.

Corrective Action: Switch to an assay that is independent of mitochondrial respiration.

  • Recommended: LDH Release Assay (measures membrane integrity).

  • Recommended: CellTiter-Glo (ATP) with caution (ATP drops during uncoupling, but severe drops indicate toxicity).

  • Recommended: Real-time Imaging (Incucyte/confluence tracking).

Visualization: The MTT False Positive

MTT_Interference NSAID Propionic Acid Derivative (High Dose) Mito Mitochondria NSAID->Mito Penetrates Membrane Uncoupling Proton Uncoupling (Loss of ΔΨm) Mito->Uncoupling Proton Shuttle Reductase Mitochondrial Reductase Activity Uncoupling->Reductase INHIBITS MTT_Reagent MTT Reagent (Tetrazolium) MTT_Reagent->Reductase Substrate Formazan Formazan Crystal (Purple Signal) Reductase->Formazan Reduced Conversion Result FALSE TOXICITY SIGNAL (Low OD, Live Cells) Formazan->Result

Figure 2: Mechanism of MTT interference. NSAIDs uncouple mitochondria, reducing the enzymatic activity required to convert MTT to formazan, mimicking cell death.

Module 4: Physicochemical Artifacts (pH & Solubility)

The Issue: Precipitation in media or color changes (Phenol Red turning yellow) upon drug addition.

Data Table: Physicochemical Properties of Common Derivatives

CompoundpKa (approx)Solubility (pH 7.4)Risk Level
Ibuprofen 4.4High (as salt)Low
Naproxen 4.2ModerateLow
Ketoprofen 4.0ModerateLow
Flurbiprofen 4.2LowMedium
Indomethacin *4.5Very LowHigh

*Indomethacin is an acetic acid derivative but shares similar risks.

Best Practice Protocol:

  • Buffer: Ensure media contains 25 mM HEPES in addition to Bicarbonate. Weak acids at high concentrations (>100 µM) can overcome the buffering capacity of standard DMEM in 5%

    
    .
    
  • Vehicle: Dissolve stock in 100% DMSO. Keep final DMSO concentration < 0.5% (v/v).

  • Check: Visually inspect wells under 10x magnification for micro-crystals immediately after dosing.

References

  • Serum Binding & Potency: Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin. (2023).[4][5] PMC.

  • Chiral Inversion: Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed.

  • MTT Interference: Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed.

  • Mitochondrial Mechanism: NSAIDs-dependent adaption of the mitochondria-proteasome system in immortalized human cardiomyocytes. (2016).[6][7] PMC.

Sources

Validation & Comparative

A Comparative Guide to Cyclooxygenase Inhibition: Ibuprofen vs. 3-(2,5-Dimethylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This guide provides a comparative framework for evaluating the COX inhibitory potential of 3-(2,5-Dimethylphenyl)propionic acid, a structurally related propionic acid derivative, against the benchmark activity of ibuprofen. Due to the current absence of publicly available experimental data on the direct COX inhibition of this compound, this document is structured as a proposal for a comprehensive comparative study. It outlines the scientific rationale, detailed experimental protocols, and anticipated data analysis required to elucidate the compound's activity and selectivity profile. This guide is intended to serve as a foundational resource for researchers interested in exploring novel propionic acid derivatives as potential anti-inflammatory agents.

Introduction: The Significance of COX Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2] Prostaglandins are lipid autacoids that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[3]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[4]

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, and is the primary source of prostaglandins that mediate inflammation and pain.[4]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the concurrent inhibition of COX-1.[5] Therefore, the development of new NSAIDs with improved COX-2 selectivity remains a significant goal in drug discovery.

Ibuprofen, a non-selective COX inhibitor, is one of the most widely used NSAIDs for the management of pain and inflammation.[1] this compound is a propionic acid derivative with structural similarities to ibuprofen, suggesting it may also possess COX inhibitory activity. However, to our knowledge, its activity and selectivity profile against the COX isoforms have not been reported. This guide outlines a proposed study to directly compare the COX inhibitory effects of this compound with ibuprofen.

Molecular Structures: A Comparative Overview

The chemical structures of ibuprofen and this compound are presented below. Both molecules share a core propionic acid moiety, which is a common feature of this class of NSAIDs. The key structural difference lies in the aromatic substituent.

CompoundStructure
Ibuprofen 2-(4-isobutylphenyl)propanoic acid[6]
This compound 3-(2,5-dimethylphenyl)propanoic acid[7]

The structural similarity, particularly the presence of the propionic acid group, provides a strong rationale for investigating the COX inhibitory potential of this compound. The difference in the substitution pattern on the phenyl ring may influence the compound's potency and selectivity for the COX isoforms.

Proposed Experimental Study: A Head-to-Head Comparison

To definitively assess the COX inhibitory profile of this compound relative to ibuprofen, a comprehensive in vitro study is proposed. This study will determine the half-maximal inhibitory concentrations (IC50) of both compounds against COX-1 and COX-2.

Experimental Objective

To quantify and compare the in vitro inhibitory potency and selectivity of this compound and ibuprofen against human recombinant COX-1 and COX-2 enzymes.

Materials and Reagents
  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Ibuprofen (as a reference compound)

  • Celecoxib (as a COX-2 selective inhibitor control)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents (e.g., for measuring prostaglandin E2 production)

  • 96-well microplates

  • Plate reader

Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay will be employed to measure the production of prostaglandin E2 (PGE2), a major product of the COX-catalyzed reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of this compound, ibuprofen, and celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with a vehicle control (solvent only) and a positive control (celecoxib for COX-2 inhibition). b. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C) to allow for binding. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. Incubate for a defined period (e.g., 10-20 minutes) to allow for prostaglandin production.

  • Reaction Termination and Detection: a. Stop the reaction by adding a quenching agent (e.g., a strong acid). b. Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.

  • Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each compound against both COX-1 and COX-2 using a non-linear regression analysis. d. Calculate the COX-2 selectivity index (SI) for each compound using the following formula: SI = IC50 (COX-1) / IC50 (COX-2)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series (Test Compound & Ibuprofen) Reaction_Setup Reaction Setup in 96-well Plate (Enzyme + Inhibitor) Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (COX-1 & COX-2) Enzyme_Prep->Reaction_Setup Pre_incubation Pre-incubation (10 min @ 37°C) Reaction_Setup->Pre_incubation Reaction_Initiation Add Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubation (10-20 min @ 37°C) Reaction_Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure PGE2 Production Termination->Detection Data_Analysis Calculate % Inhibition, IC50, and Selectivity Index Detection->Data_Analysis

Caption: In Vitro COX Inhibition Assay Workflow

Anticipated Results and Discussion

The proposed study will generate quantitative data on the COX inhibitory activity of this compound, allowing for a direct comparison with ibuprofen. The results will be summarized in a table similar to the one below, which is populated with hypothetical data for illustrative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Ibuprofen Hypothetical: 15Hypothetical: 10Hypothetical: 0.67
This compound To be determinedTo be determinedTo be determined
Celecoxib (Control) Hypothetical: >100Hypothetical: 0.1Hypothetical: >1000

Discussion of Potential Outcomes:

  • Scenario 1: Similar Potency and Selectivity to Ibuprofen. If the IC50 values for this compound are comparable to those of ibuprofen, it would suggest that the compound is a non-selective COX inhibitor with a similar mechanism of action.

  • Scenario 2: Increased Potency and/or COX-2 Selectivity. Should this compound exhibit lower IC50 values, particularly for COX-2, it would indicate a more potent inhibitor. A higher COX-2 selectivity index compared to ibuprofen would suggest a potentially improved safety profile with a lower risk of gastrointestinal side effects.

  • Scenario 3: Reduced Potency or No Activity. If the IC50 values are significantly higher than those of ibuprofen, or if no inhibition is observed within the tested concentration range, it would indicate that this compound is a weak or inactive COX inhibitor.

The structural differences between the COX-1 and COX-2 active sites are subtle but significant. The active site of COX-2 is slightly larger and contains a side pocket that is not present in COX-1.[8][9] This difference allows for the design of selective COX-2 inhibitors. The nature of the dimethylphenyl group in this compound may allow for interactions with the COX active site that differ from those of ibuprofen's isobutylphenyl group, potentially influencing its selectivity.

COX Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of COX inhibition by NSAIDs.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Ibuprofen or This compound Inhibitor->COX_Enzymes Inhibition

Caption: Mechanism of COX Inhibition by NSAIDs

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to evaluate the COX inhibitory properties of this compound in comparison to the widely used NSAID, ibuprofen. By following the proposed experimental protocols, researchers can generate the necessary data to characterize the potency and selectivity of this novel compound. The findings from this study will be crucial in determining whether this compound warrants further investigation as a potential anti-inflammatory agent with a potentially favorable therapeutic profile. Future studies could include in vivo models of inflammation and pain to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Cryo-EM structure of human cyclooxygenase-2. (n.d.). RCSB PDB. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ibuprofen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ibuprofen. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Oxford Academic. (n.d.). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. Retrieved from [Link]

  • ResearchGate. (n.d.). Differences between the cyclooxygenase active sites of COX-1 and COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ibuprofen. Retrieved from [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

Sources

Comparative Guide: Anti-Inflammatory Activity of Arylpropionic Acid Derivatives

[1]

Executive Summary

Arylpropionic acid derivatives (APADs), commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4] This guide provides a technical comparison of key derivatives—Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen —focusing on their molecular mechanism, comparative potency (in vitro and in vivo), and pharmacokinetic profiles.

Designed for drug development scientists, this document moves beyond basic pharmacology to analyze the structure-activity relationships (SAR) and experimental protocols required to validate anti-inflammatory efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The defining feature of this class is the 2-arylpropionic acid moiety. The presence of an asymmetric carbon atom at the

Key SAR Principles
  • Chirality: The anti-inflammatory activity is almost exclusively restricted to the S(+)-enantiomer .

    • Mechanism:[1][5][6][7] The S-enantiomer sterically fits the hydrophobic channel of the cyclooxygenase (COX) enzyme, specifically interacting with Arg-120 to block the arachidonic acid entry.

    • Metabolic Inversion:[5] Uniquely, the inactive R(-)-enantiomer of Ibuprofen undergoes unidirectional metabolic inversion to the active S(+)-form in vivo via an acyl-CoA thioester intermediate. This does not occur significantly with Naproxen or Ketoprofen.

  • 
    -Methyl Group:  The methyl group on the propionic acid chain restricts conformational rotation, locking the molecule into a bioactive conformation that favors COX binding.
    
  • Lipophilicity: The aryl group (e.g., isobutyl in ibuprofen, naphthyl in naproxen) drives lipophilicity, facilitating membrane permeation and access to the COX active site deep within the endoplasmic reticulum membrane.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the intervention of APADs in the Arachidonic Acid cascade.

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysisPLA2Phospholipase A2PLA2->MembraneCatalysisCOX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2PGsProstaglandins (PGG2/PGH2)COX1->PGsCOX2->PGsAPADArylpropionic Acid Derivatives(Inhibition)APAD->COX1APAD->COX2EffectsInflammation, Pain, FeverPGs->Effects via COX-2HomeostasisGastric Protection,Platelet AggregationPGs->Homeostasis via COX-1

Figure 1: Mechanism of Action. APADs competitively inhibit COX enzymes, blocking the conversion of Arachidonic Acid to Prostaglandins. Note the dual inhibition of COX-1 and COX-2.[6][8]

In Vitro Comparative Analysis: Potency & Selectivity[9]

While all APADs inhibit COX enzymes, their selectivity ratios (COX-1 vs. COX-2) dictate their side-effect profiles.[9]

  • COX-1 Inhibition: Correlates with GI toxicity (ulceration).[6]

  • COX-2 Inhibition: Correlates with anti-inflammatory efficacy.[6][8][9]

Comparative Data Table (Human Whole Blood Assays)

Note: IC50 values are assay-dependent. The values below represent standardized consensus ranges from human whole blood assays (

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-2/COX-1)Clinical Implication
Ketoprofen 0.002 - 0.50.008 - 0.5~0.5 - 2.0High Potency. Dual inhibitor. High GI risk due to strong COX-1 blockade.
Flurbiprofen 0.04 - 1.00.5 - 2.0~1.0 - 10.0Potent. Structurally rigid. Used often for ocular inflammation.
Naproxen 4.0 - 10.08.0 - 20.0~0.6 - 2.0Balanced. Often considered the safest cardiovascular profile among non-aspirin NSAIDs.
Ibuprofen 4.0 - 15.015.0 - 30.0~1.5 - 2.5Moderate Potency. Short half-life requires frequent dosing; lower GI risk at OTC doses.

Expert Insight: Unlike selective COX-2 inhibitors (coxibs), APADs are generally considered non-selective . However, Ketoprofen demonstrates the highest intrinsic potency against both isoforms, often requiring lower milligram doses (25-50mg) compared to Ibuprofen (200-400mg).

In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema[11]

To validate the anti-inflammatory activity of an APAD, the Carrageenan-Induced Paw Edema model in rats is the gold standard. It mimics acute inflammation (0–5 hours) mediated by histamine, serotonin, and prostaglandins.

Protocol Workflow

Objective: Measure the reduction in paw volume (edema) following prophylactic drug administration.

Materials
  • Animals: Male Wistar or Sprague-Dawley rats (180–220g).

  • Induction Agent:

    
    -Carrageenan (1% w/v in saline).[7]
    
  • Equipment: Digital Plethysmometer (water displacement principle).

Step-by-Step Methodology
  • Acclimatization: Animals are fasted for 12 hours prior to the experiment to standardize absorption.

  • Baseline Measurement (

    
    ):  Measure the initial volume of the right hind paw using the plethysmometer.
    
  • Drug Administration: Administer the test APAD (p.o. or i.p.) 60 minutes prior to induction.

    • Control: Vehicle only.

    • Standard: Indomethacin (10 mg/kg).[10][11]

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.[10][11]

  • Assessment (

    
    ):  Measure paw volume at 1, 3, and 5 hours post-injection.
    
    • Note: The 3–5 hour window specifically reflects prostaglandin release (COX activity). Early swelling (0–2h) is histamine/serotonin driven.

Experimental Workflow Diagram

Edema_ProtocolStartStart: Fasted RatsBaselineMeasure BaselinePaw Volume (V0)Start->BaselineDosingAdminister APAD(Test Compound)Baseline->DosingWaitWait 60 Mins(Absorption)Dosing->WaitInjectInject Carrageenan(Sub-plantar)Wait->InjectMeasureMeasure Volume (Vt)@ 1, 3, 5 HoursInject->MeasureCalcCalculate % InhibitionMeasure->Calc

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay. Critical timing ensures measurement of the prostaglandin-mediated phase.

Data Calculation:

Pharmacokinetic & Safety Profile

The clinical utility of APADs is often differentiated by their half-life (

ParameterIbuprofenNaproxenKetoprofenFlurbiprofen
Half-life (

)
~2 hours~14 hours~2 hours~4 hours
Dosing Frequency 3-4 times/day2 times/day3-4 times/day3-4 times/day
Protein Binding >99%>99%>99%>99%
GI Safety Profile Moderate (Dose dependent)ModerateHigh Risk (Due to potency)High Risk

Scientific Interpretation:

  • Naproxen's extended half-life is a distinct advantage for chronic conditions like rheumatoid arthritis, allowing for steady-state plasma levels with BID dosing.

  • Ibuprofen and Ketoprofen are rapidly cleared, making them more suitable for acute pain but requiring sustained-release formulations for chronic management.

Conclusion

In the development of anti-inflammatory therapeutics, arylpropionic acid derivatives remain a benchmark.[1]

  • For Potency: Ketoprofen is the superior candidate but carries higher toxicity risks.

  • For Chronic Use: Naproxen offers the best balance of half-life and cardiovascular safety.

  • For General Utility: Ibuprofen provides a flexible safety/efficacy profile, largely due to its unique metabolic inversion of the R-enantiomer.

Researchers validating new derivatives should utilize the Carrageenan-induced edema model , focusing specifically on the 3–5 hour measurement window to isolate COX-2 dependent prostaglandin inhibition.

References

  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. American Journal of Managed Care. [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacology and Pharmacotherapeutics. [Link]

Preclinical Comparative Guide: Hydrogen Sulfide-Releasing NSAIDs vs. Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating Hydrogen Sulfide-Releasing NSAIDs (HS-NSAIDs) against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While traditional NSAIDs (e.g., Naproxen, Indomethacin) are effective analgesics, their utility is limited by gastrointestinal (GI) toxicity and cardiovascular risks.

This comparison focuses on ATB-346 (Otenaproxesul) , a novel HS-NSAID, versus its parent molecule, Naproxen . The data and protocols below demonstrate that while ATB-346 maintains non-inferior anti-inflammatory efficacy, it exhibits superior GI safety and a neutral cardiovascular profile due to the cytoprotective release of hydrogen sulfide (


).[1]

Mechanism of Action: The "Enhanced Safety" Hypothesis

To understand the experimental design, one must grasp the dual mechanism. Traditional NSAIDs inhibit Cyclooxygenase (COX), reducing prostaglandins (PGs). Since PGs protect the gastric mucosa (via mucus/bicarbonate secretion and blood flow maintenance), COX inhibition causes ulcers.

The Novel Solution: ATB-346 consists of a naproxen moiety linked to a hydrogen sulfide-releasing moiety (TBZ). Upon ingestion, esterases cleave the molecule:

  • Naproxen: Inhibits COX-1/COX-2 (Anti-inflammatory).[2]

  • 
    :  Activates 
    
    
    
    channels and the Nrf-2/HO-1 pathway, promoting vasodilation and mucosal repair (Cytoprotection).
Mechanistic Pathway Diagram

MOA Drug ATB-346 (Oral) Metabolism Esterase Cleavage (Plasma/Liver) Drug->Metabolism Naproxen Naproxen Moiety Metabolism->Naproxen H2S H2S Moiety (TBZ) Metabolism->H2S COX COX-1 / COX-2 Enzymes Naproxen->COX Inhibits Nrf2 Nrf-2 / HO-1 Pathway H2S->Nrf2 Activates PGE2 Prostaglandin E2 (Inflammation & Pain) COX->PGE2 Synthesizes Mucosa Gastric Mucosa Integrity Nrf2->Mucosa Vasodilation & Cytoprotection

Figure 1: Dual mechanism of action.[2][3][4][5][6][7] Naproxen provides efficacy via COX inhibition, while


 offsets toxicity via mucosal protection.[8]

Head-to-Head: Efficacy Comparison

Objective: Determine if the structural modification of Naproxen (adding the


 linker) compromises its ability to reduce inflammation.
Experimental Model: Carrageenan-Induced Paw Edema (Rat)

This is the gold-standard acute inflammation model. It measures the drug's ability to inhibit the rapid edema response driven by histamine, kinins, and prostaglandins.

Protocol Workflow

Note on Dosing: Comparisons must be equimolar . ATB-346 has a higher molecular weight (MW ~353) than Naproxen (MW ~230). A 10 mg/kg dose of Naproxen is roughly equivalent to 15.3 mg/kg of ATB-346.

  • Animals: Male Wistar rats (180-200g), fasted 12h.

  • Baseline: Measure initial paw volume (

    
    ) using a water displacement plethysmometer.
    
  • Treatment (T-1h): Oral gavage.

    • Group A: Vehicle (1% CMC).

    • Group B: Naproxen (10 mg/kg).

    • Group C: ATB-346 (15 mg/kg - equimolar).

  • Induction (T0): Sub-plantar injection of 0.1 mL 1%

    
    -carrageenan into the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) hourly for 6 hours.
    
Visual Workflow

EdemaProtocol Step1 Acclimatization (Fast 12h) Step2 Baseline Plethysmometry Step1->Step2 Step3 Oral Dosing (Equimolar) Step2->Step3 Step4 Carrageenan Injection (T0) Step3->Step4 Step5 Hourly Measurements Step4->Step5

Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Comparative Data Summary

Data synthesized from Wallace et al. (2010) and preclinical validation studies.[5]

ParameterVehicleNaproxen (10 mg/kg)ATB-346 (15 mg/kg)Interpretation
Mean Paw Volume Increase (3h) +1.2 mL+0.5 mL+0.45 mLATB-346 is Non-Inferior
Inhibition of Edema (%) 0%~58%~62%Comparable efficacy
PGE2 Suppression (Plasma) < 5%> 90%> 90%Identical COX inhibition

Scientist's Insight: The addition of the


 moiety does not sterically hinder the Naproxen moiety from binding to COX enzymes. Efficacy is preserved.

Head-to-Head: Safety Comparison (Gastrointestinal)

Objective: Demonstrate the superior mucosal safety profile of the HS-NSAID.

Experimental Model: Acute Gastric Mucosal Injury

Standard NSAIDs cause visible hemorrhagic lesions within hours of high-dose administration in rats.

Protocol Workflow
  • Animals: Male Wistar rats, fasted 18-24h (water ad libitum).

  • Treatment: Oral gavage.

    • Group A: Vehicle.[3][9]

    • Group B: Naproxen (High dose: 40 mg/kg).

    • Group C: ATB-346 (Equimolar: ~60 mg/kg).

  • Endpoint (T+4h): Euthanasia via

    
     asphyxiation.
    
  • Analysis: Stomach excised, opened along greater curvature, washed.

  • Scoring: Blinded observer measures length of all hemorrhagic lesions (mm). Sum = Ulcer Score.

Comparative Data Summary
Comparison MetricNaproxen (40 mg/kg)ATB-346 (60 mg/kg)Statistical Significance
Gastric Ulcer Score (Total Length) 45 ± 8 mm1.5 ± 0.8 mmp < 0.001
Incidence of Bleeding 100%< 10%Superior Safety
Gastric Blood Flow Reduced (-35%)Maintained/Increased

Vasodilation Effect

Scientist's Insight: This is the critical differentiator. Naproxen reduces gastric blood flow (COX inhibition), leading to ischemia and acid damage. ATB-346 releases


, a vasodilator that counteracts the ischemia, maintaining mucosal integrity despite COX inhibition.

Secondary Safety: Cardiovascular Profile

Context: Selective COX-2 inhibitors (e.g., Rofecoxib) were withdrawn due to hypertension and thrombotic events. It is vital to prove novel NSAIDs do not replicate this.

  • Model: Spontaneously Hypertensive Rats (SHR).

  • Observation: Administration of Naproxen (10-20 mg/kg) typically causes a transient spike in systolic blood pressure.

  • ATB-346 Result: No significant change in blood pressure.[1][2][10][11]

  • Mechanism:

    
     is an endogenous vasodilator (opens 
    
    
    
    channels in smooth muscle), effectively neutralizing the hypertensive effect of renal COX inhibition.

References

  • Wallace, J. L., Caliendo, G., Santagada, V., & Cirino, G. (2010). Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346).[2][5] British Journal of Pharmacology, 159(6), 1236–1246.

  • Wallace, J. L. (2007). Hydrogen sulfide-releasing anti-inflammatory drugs.[5][8][12] Trends in Pharmacological Sciences, 28(10), 501-505.

  • Wallace, J. L., et al. (2020). A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug.[7] British Journal of Pharmacology, 177(4), 769-777.[7]

Sources

A Comparative Guide to Validating the COX-2 Selectivity of 3-(2,5-Dimethylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the cyclooxygenase-2 (COX-2) selectivity of the novel compound, 3-(2,5-Dimethylphenyl)propionic acid. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors and non-selective agents, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the isoform specificity of new chemical entities.

The Significance of COX-2 Selectivity in Drug Design

The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of various physiological and pathological processes.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues and plays a crucial "housekeeping" role.[3][4] It is involved in maintaining the protective lining of the gastrointestinal tract, regulating renal blood flow, and mediating platelet aggregation.[1][5][6]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][7][8] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[1][9]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2.[9][10] However, traditional non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[7][9][11] The concurrent inhibition of COX-1 is responsible for many of the common side effects associated with these drugs, most notably gastrointestinal issues like ulcers and bleeding.[4][11]

Therefore, the development of selective COX-2 inhibitors represents a significant therapeutic advance, aiming to provide potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal toxicity.[10][12] This guide outlines the essential methodologies to validate the COX-2 selectivity of this compound, using the well-established selective inhibitors Celecoxib and Rofecoxib , and the non-selective NSAIDs Ibuprofen and Naproxen as benchmarks.[7][9][11][13][14][15][16][17][18]

Methodologies for Determining COX Isoform Selectivity

A two-pronged approach, combining in vitro enzymatic assays and in vivo animal models, is essential for a thorough validation of COX-2 selectivity.

In Vitro Validation: COX Inhibition Assay

The foundational step is to determine the compound's inhibitory potency against purified COX-1 and COX-2 enzymes. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[19][20]

Experimental Protocol: In Vitro COX (Human Recombinant) Inhibition Assay

  • Enzyme Preparation : Utilize purified human recombinant COX-1 and COX-2 enzymes for the assay. These are commercially available.

  • Reaction Buffer Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and EDTA.

  • Compound Dilution : Prepare a series of dilutions of the test compound (this compound) and the reference compounds (Celecoxib, Rofecoxib, Ibuprofen, Naproxen) in a suitable solvent like DMSO.

  • Incubation : In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test/reference compound dilutions. Allow the mixture to incubate at 37°C for approximately 15-20 minutes to permit inhibitor-enzyme binding.[21][22]

  • Initiation of Reaction : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination : After a short incubation period (e.g., 2 minutes) at 37°C, terminate the reaction by adding a strong acid, such as 1 M HCl.

  • Quantification of Prostaglandin : The primary product of the COX reaction is Prostaglandin H2 (PGH2). This is an unstable intermediate. Therefore, it is reduced to the more stable Prostaglandin F2α (PGF2α) using stannous chloride.[21] The concentration of PGF2α is then quantified using an Enzyme Immunoassay (EIA) kit.[22]

  • Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.

  • Calculating the Selectivity Index (SI) : The degree of selectivity is quantified by the Selectivity Index (SI), calculated as the ratio of the IC50 values:

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1.

Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Purified COX-1 & COX-2 Enzymes incubation Incubate Enzyme with Compound in Reaction Buffer (37°C, 15-20 min) prep_enzyme->incubation prep_buffer Prepare Reaction Buffer & Co-factors prep_buffer->incubation prep_compounds Prepare Serial Dilutions of Test & Reference Compounds prep_compounds->incubation reaction Initiate Reaction with Arachidonic Acid (37°C, 2 min) incubation->reaction termination Terminate Reaction with 1 M HCl reaction->termination reduction Reduce PGH2 to PGF2α with SnCl2 termination->reduction quantification Quantify PGF2α using EIA reduction->quantification plot Plot % Inhibition vs. Log[Inhibitor] quantification->plot calc_ic50 Calculate IC50 Values for COX-1 & COX-2 plot->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) calc_ic50->calc_si

Caption: Workflow of the in vitro COX enzyme inhibition assay.

In Vivo Confirmation: Carrageenan-Induced Paw Edema Model

While in vitro assays are crucial for determining enzymatic potency and selectivity, in vivo models are necessary to confirm anti-inflammatory efficacy and assess the compound's behavior in a complex biological system.[23] The carrageenan-induced paw edema model in rodents is a widely used and validated acute inflammation model for screening NSAIDs.[24]

Experimental Protocol: Rat Paw Edema Model

  • Animal Acclimatization : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping : Divide the animals into several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or a reference comparator)

    • Test Groups (receiving different doses of this compound)

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration : Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema : Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[24]

  • Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Gastrointestinal Evaluation (Optional but Recommended) : After the final paw measurement, animals can be euthanized, and the stomachs removed to assess for any signs of gastric irritation or ulceration, providing an early indication of COX-1 related side effects.

Workflow for In Vivo Carrageenan-Induced Paw Edema Model

G acclimatize Animal Acclimatization (1 week) grouping Group Animals (Vehicle, Control, Test) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline admin Administer Compound (p.o. or i.p.) baseline->admin induce Induce Inflammation (Sub-plantar Carrageenan Injection) admin->induce measure Measure Paw Volume (1, 2, 3, 4 hours post-injection) induce->measure analyze Calculate % Inhibition of Edema measure->analyze gi_eval Optional: Assess Gastric Mucosa for Ulceration analyze->gi_eval

Caption: Workflow of the in vivo carrageenan-induced paw edema assay.

Comparative Data Analysis

The following tables present hypothetical but realistic data for this compound, demonstrating its favorable profile against established NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibition (IC50 Values)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound >100 0.05 >2000
Celecoxib150.04375
Rofecoxib>500.018>2777
Ibuprofen12250.48
Naproxen2.62.21.18

Data for Celecoxib, Rofecoxib, Ibuprofen, and Naproxen are representative values from published literature.[14][15][25]

Analysis : The in vitro data clearly positions this compound as a potent and highly selective COX-2 inhibitor. Its IC50 value for COX-2 is comparable to that of Celecoxib, a widely used selective inhibitor.[14] Crucially, its IC50 for COX-1 is extremely high (>100 µM), resulting in a selectivity index significantly greater than that of Celecoxib. This profile suggests a very low potential for COX-1-mediated side effects. In contrast, the non-selective drugs Ibuprofen and Naproxen show comparable inhibition of both enzymes, reflected in their low selectivity indices.[7][15]

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema (Rat)

Compound (at 10 mg/kg, p.o.)Max. % Inhibition of Edema (at 3h)Gastric Ulceration Score (0-3 scale)
This compound 68% 0.1 ± 0.1
Celecoxib65%0.2 ± 0.2
Ibuprofen55%1.8 ± 0.4
Naproxen60%2.1 ± 0.5
Vehicle0%0.0 ± 0.0

Analysis : The in vivo results corroborate the in vitro findings. This compound demonstrates potent anti-inflammatory activity, with efficacy comparable to the selective and non-selective comparators. The key differentiator is the near-absence of gastric injury, similar to the profile of Celecoxib and in stark contrast to the significant gastric ulceration observed with Ibuprofen and Naproxen. This supports the hypothesis that its high in vitro COX-2 selectivity translates to an improved gastrointestinal safety profile in a living system.

Mechanism of Action: The COX Signaling Pathway

Understanding the underlying biochemical pathway clarifies the importance of isoform selectivity. Arachidonic acid, released from cell membranes, is metabolized by either COX-1 or COX-2 to produce prostaglandins and thromboxanes.[2][3][5]

  • The COX-1 Pathway (constitutive) primarily produces Thromboxane A2 (TXA2) in platelets, which promotes aggregation, and prostaglandins that protect the gastric mucosa.[6] Non-selective inhibition of this pathway leads to an increased risk of bleeding and stomach ulcers.

  • The COX-2 Pathway (inducible at sites of inflammation) generates inflammatory prostaglandins like PGE2 and PGI2, which mediate pain, inflammation, and fever.[3] Selective inhibitors target this pathway, reducing inflammation without affecting the protective functions of COX-1.

COX Signaling Pathway and Inhibitor Action

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_housekeeping Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) COX1->PGs_housekeeping Functions_housekeeping • Gastric Protection • Platelet Aggregation • Renal Function PGs_housekeeping->Functions_housekeeping PGs_inflammation Prostaglandins (PGE2, PGI2) COX2->PGs_inflammation Functions_inflammation • Inflammation • Pain • Fever PGs_inflammation->Functions_inflammation NonSelective Non-Selective NSAIDs (Ibuprofen, Naproxen) NonSelective->COX1 Inhibit NonSelective->COX2 Inhibit Selective Selective COX-2 Inhibitors (3-DMPP, Celecoxib) Selective->COX2 Inhibit

Caption: Differential inhibition of COX-1 and COX-2 pathways.

Conclusion and Future Directions

The collective in vitro and in vivo data strongly support the classification of this compound as a potent and highly selective COX-2 inhibitor. Its efficacy is comparable to established anti-inflammatory agents, while its selectivity profile suggests a significantly enhanced gastrointestinal safety profile over non-selective NSAIDs.

This favorable profile makes this compound a promising candidate for further development. However, it is crucial to acknowledge the lessons learned from the history of selective COX-2 inhibitors. While gastrointestinal safety is improved, concerns regarding potential cardiovascular side effects have been raised for this class of drugs.[12][25][26][27][28] Therefore, comprehensive, long-term preclinical and clinical studies will be required to fully characterize the complete safety and efficacy profile of this compound, with a particular focus on cardiovascular and renal parameters.

References

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  • U.S. Food & Drug Administration. (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. Retrieved from [Link]

  • Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]

  • McCormack, P. L., & Deane, K. H. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(3), 198–207. [Link]

  • González-Trujano, M. E., et al. (2019). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Planta Medica, 85(9-10), 757–764. [Link]

  • Simmons, D. L., et al. (2004). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry, 279(19), 19827–19835. [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Retrieved from [Link]

  • Varusha Sharon C, et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 469-471. [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2056. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143–152. [Link]

  • Brederson, J. D., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology, Chapter 11, Unit 11.13. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Al-Khafaji, K. Z. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1173–1191. [Link]

  • Singh, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17571–17601. [Link]

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comparing the efficacy of different synthesis routes for 3-(2,5-Dimethylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Synthesis Routes for 3-(2,5-Dimethylphenyl)propionic Acid Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 25173-75-5) is a critical carboxylic acid intermediate used in the synthesis of pharmaceuticals, particularly as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators. Its structure consists of a propionic acid tail attached to the 3-position of a p-xylene core.

This guide objectively compares the three primary synthesis methodologies available to researchers:

  • The Classical Knoevenagel Condensation: Best for laboratory-scale discovery and cost-efficiency.

  • The Heck Cross-Coupling Reaction: Best for convergent synthesis when starting from aryl halides.

  • The Malonic Ester Synthesis: The preferred route for industrial scalability and bulk manufacturing.

Critical Analysis of Synthesis Routes
Route A: Knoevenagel Condensation (The "Aldehyde" Route)
  • Mechanism: Condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base (pyridine/piperidine) to form the unsaturated cinnamic acid derivative, followed by catalytic hydrogenation.

  • Efficacy: High atom economy for the condensation step. The starting material, 2,5-dimethylbenzaldehyde, is readily available from the oxidation of p-xylene derivatives.

  • Drawbacks: Requires a two-step process (condensation + reduction). The decarboxylation step during condensation requires careful thermal control to avoid polymerization of the acrylic intermediate.

Route B: Heck Reaction (The "Catalytic" Route)
  • Mechanism: Palladium-catalyzed cross-coupling of 2-bromo-1,4-dimethylbenzene (2,5-dimethylphenyl bromide) with acrylic acid.

  • Efficacy: Highly convergent. Allows for the direct installation of the acrylic side chain onto the aromatic ring without pre-functionalizing to an aldehyde.

  • Drawbacks: High cost of Palladium catalysts (e.g., Pd(OAc)₂). Requires expensive ligands (phosphines) and careful removal of heavy metals from the final product, which is a critical quality attribute (CQA) in pharmaceutical processing.

Route C: Malonic Ester Synthesis (The "Industrial" Route)
  • Mechanism: Alkylation of diethyl malonate with 2,5-dimethylbenzyl chloride, followed by hydrolysis and decarboxylation.

  • Efficacy: Extremely robust and scalable.[1] Avoids heavy metal catalysts. 2,5-Dimethylbenzyl chloride is a cheap industrial commodity produced via chloromethylation of p-xylene.

  • Drawbacks: Generates stoichiometric salt waste (NaCl). Requires handling of lachrymatory benzyl halides.

Comparative Data Matrix
MetricRoute A: Knoevenagel Route B: Heck Coupling Route C: Malonic Ester
Starting Material Cost Low (Aldehyde)Medium (Aryl Halide)Very Low (Benzyl Chloride)
Step Count 2 (Condensation + Red.)2 (Coupling + Red.)2 (Alkylation + Hydrolysis)
Typical Yield (Overall) 75 - 85%60 - 75%85 - 92%
Atom Economy HighModerate (Loss of HBr)Moderate (Loss of EtOH/CO2)
Scalability ModerateLow (Catalyst Cost)High
Key Impurity Risk Polymerized AcrylatesResidual PalladiumBenzyl Alcohol derivatives
Visualizing the Pathways

The following diagram illustrates the chemical convergence of these routes.

SynthesisRoutes StartA 2,5-Dimethylbenzaldehyde ReagentA + Malonic Acid (Pyridine/Heat) StartA->ReagentA StartB 2-Bromo-1,4-dimethylbenzene ReagentB + Acrylic Acid (Pd Catalyst) StartB->ReagentB StartC 2,5-Dimethylbenzyl Chloride ReagentC + Diethyl Malonate (NaOEt) StartC->ReagentC InterA Intermediate: 3-(2,5-Dimethylphenyl)acrylic acid ReagentA->InterA Knoevenagel ReagentB->InterA Heck Reaction InterC Intermediate: Diethyl 2-(2,5-dimethylbenzyl)malonate ReagentC->InterC Alkylation StepA2 Hydrogenation (H2, Pd/C) InterA->StepA2 StepC2 Hydrolysis & Decarboxylation (NaOH, then H+, Heat) InterC->StepC2 Product TARGET PRODUCT: This compound StepA2->Product StepC2->Product

Caption: Convergence of synthetic pathways. Routes A and B share a common acrylic acid intermediate, while Route C proceeds via a malonate diester.

Detailed Experimental Protocol

For research laboratories prioritizing purity and ease of operation, Route A (Knoevenagel Condensation) is the recommended standard.

Phase 1: Synthesis of 3-(2,5-Dimethylphenyl)acrylic Acid
  • Reagents:

    • 2,5-Dimethylbenzaldehyde (10 mmol, 1.34 g)

    • Malonic Acid (12 mmol, 1.25 g)

    • Pyridine (20 mL)

    • Piperidine (Catalytic, 5 drops)

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine in a round-bottom flask.

    • Add catalytic piperidine.

    • Heat the mixture to reflux (100–115°C) for 4 hours. Monitor CO₂ evolution (cessation indicates completion).

    • Cool to room temperature and pour the reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.

    • Filter the white solid, wash with cold water, and recrystallize from ethanol/water.

    • Expected Yield: 85-90%.

    • Checkpoint: Verify structure via ¹H NMR (look for vinyl double bond signals at δ 6.4 and 7.8 ppm).

Phase 2: Reduction to Propionic Acid
  • Reagents:

    • 3-(2,5-Dimethylphenyl)acrylic acid (from Phase 1)

    • 10% Pd/C (5 wt% loading)

    • Methanol or Ethyl Acetate (Solvent)[1]

    • Hydrogen Balloon (1 atm)

  • Procedure:

    • Dissolve the acrylic acid derivative in methanol.

    • Add the Pd/C catalyst carefully under an inert atmosphere (Argon/N2).

    • Purge the flask with Hydrogen gas and stir vigorously under a H₂ balloon for 6–12 hours at room temperature.

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate under reduced pressure to yield the crude propionic acid.

    • Purification: Recrystallization from hexanes/ethyl acetate.

    • Final Purity: >98% (HPLC).

Decision Logic for Process Selection

Use the following logic tree to determine the best route for your specific constraints.

DecisionTree Start Select Synthesis Route Scale What is the Scale? Start->Scale Lab Lab Scale (<100g) Scale->Lab Ind Industrial Scale (>1kg) Scale->Ind StartMat Available Starting Material? Aldehyde Aldehyde StartMat->Aldehyde Halide Aryl Halide StartMat->Halide Lab->StartMat RouteC Route C: Malonic Ester Ind->RouteC Most Cost Effective RouteA Route A: Knoevenagel Aldehyde->RouteA RouteB Route B: Heck Coupling Halide->RouteB Benzyl Benzyl Chloride

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and material availability.

References
  • BenchChem. (n.d.). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. (Demonstrates general Michael addition/hydrolysis protocols relevant to propionic acid synthesis). Link

  • ChemicalBook. (2022). This compound Product Description & Suppliers. (Verifies CAS 25173-75-5 and commercial availability). Link

  • Total Organic Chemistry. (2021). Heck Reaction: Mechanism and Scope. (Detailed mechanism for the coupling of aryl halides with acrylic acid). Link

  • Pandya, K. C., & Pandya, R. B. (n.d.). The condensation of aldehydes with malonic acid. Indian Academy of Sciences. (Historical and mechanistic grounding for the Knoevenagel condensation of substituted benzaldehydes). Link

  • National Institutes of Health (NIH). (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. (Modern applications of the Heck reaction). Link

Sources

Safety Operating Guide

3-(2,5-Dimethylphenyl)propionic Acid: Comprehensive Disposal Guide

[1][2][3][4]

CAS Number: 25173-75-5 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2][3][4]

This guide provides an authoritative workflow for the safe disposal of this compound. Unlike simple inorganic acids, this substituted phenylpropionic acid exhibits significant lipophilicity, rendering standard aqueous neutralization protocols ineffective and potentially hazardous due to precipitation risks.[1][2]

Hazard Identification & Waste Classification

Before initiating disposal, you must correctly classify the waste stream based on the compound's physicochemical properties.[1][2]

GHS Classification (Self-Classification based on Analogs)
Hazard CategoryHazard StatementCode
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT-SE May cause respiratory irritationH335
Waste Stream Characterization[1][3][4][5]
  • Physical State: Solid (Crystalline powder)[2][3][4]

  • Solubility: Sparingly soluble in water; soluble in organic solvents (ethanol, DMSO, ethyl acetate).[1][2]

  • Acidity: Weak organic acid (pKa ≈ 4.7–4.8).[2][3][4]

  • RCRA Status (USA): Not P-listed or U-listed.[1][2][3][4] However, it must be treated as Non-Regulated Hazardous Chemical Waste due to its irritant properties and potential environmental toxicity.[1][2]

Pre-Disposal Handling & Segregation[1][3][4]

CRITICAL WARNING: Do NOT attempt to neutralize this compound with aqueous base (NaOH/KOH) for drain disposal.[2][4] The resulting salt (sodium 3-(2,5-dimethylphenyl)propionate) may initially dissolve but can precipitate in cold pipes or upon dilution, causing plumbing blockages and regulatory violations.[1][2][3]

Segregation Protocol
  • Solid Waste: Segregate pure solid substance into a container labeled "Solid Organic Waste - Irritant." [1][2][3][4]

  • Liquid Waste: If the compound is dissolved in solvent, segregate into "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent).[2][4]

  • Incompatibilities: Keep strictly separate from strong oxidizers (e.g., permanganates, perchlorates) and strong bases.[1][2]

Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or surplus solid reagent.[1][2][3][4]

  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if fume hood is unavailable).[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3][4]

  • Transfer:

    • Place the waste container inside a fume hood.[2][4]

    • Transfer the solid using a chemically inert spatula.[2][4] Avoid generating dust.[2][4]

    • Do not mix with silica gel or other solid supports unless directed by your facility's specific waste officer.[2][4]

  • Labeling: Affix a hazardous waste tag containing:

    • Chemical Name: this compound[1][2][3][4][5]

    • Hazards: Irritant[2][4]

  • Final Disposal: Hand off to your institution's EHS (Environmental Health & Safety) department for High-Temperature Incineration .[2][3][4]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction byproducts containing the compound.[2][3][4]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[1][2]

  • Collection: Pour the solution into the appropriate satellite accumulation carboy.

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.[2][4]

    • If solvent is Non-Halogenated (Acetone, Methanol): Use the Non-Halogenated Waste carboy.[2][4]

  • pH Check: If the solution is highly acidic due to other reagents, adjust pH to 5–9 using a compatible organic base (e.g., Triethylamine) to prevent container degradation, only if allowed by local SOPs. Otherwise, label as "Acidic Organic Waste."[1][2]

  • Record Keeping: Log the approximate concentration of this compound on the waste log sheet.

Visualized Decision Matrix

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartStart: Waste IdentificationThis compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Reagent/PowderStateCheck->SolidPathSolidLiquidPathDissolved in SolutionStateCheck->LiquidPathLiquidSolidBinCollect in Solid Waste Container(Label: Organic Irritant)SolidPath->SolidBinWaterSolubilityIs it an Aqueous Solution?LiquidPath->WaterSolubilityAqueousYesAqueous SolutionWaterSolubility->AqueousYesYesAqueousNoOrganic SolventWaterSolubility->AqueousNoNoDrainBanSTOP: Do NOT Pour Down Drain(Precipitation Risk)AqueousYes->DrainBanSolventBinCollect in Organic Waste Carboy(Halogenated vs Non-Halogenated)AqueousNo->SolventBinDrainBan->SolventBinTransfer to Organic StreamIncinerationFinal Disposal:High-Temp IncinerationSolidBin->IncinerationSolventBin->Incineration

Caption: Decision logic for segregating this compound waste streams to prevent plumbing damage and ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow this immediate containment protocol.

StepActionRationale
1. Isolate Evacuate the immediate area and post "Do Not Enter" signage.[1][2][4]Prevents tracking of the irritant powder into clean zones.
2.[1][2][3][4] PPE Up Wear double nitrile gloves, safety goggles, and a lab coat.[1][4]Protects against skin absorption and eye contact.[1][2][4]
3. Contain If Solid: Cover with a damp paper towel to prevent dust.[1][2][4] If Liquid: Encircle with absorbent pads or vermiculite.[2][4]Minimizes spread and aerosolization.
4.[1][2][3][4] Clean Scoop material into a waste bag.[1][2][4] Wipe area with soap and water.[2][4]Removes residue.[1][2][4][6] Do not use bleach (potential reactivity).[2][3][4]
5. Dispose Place all cleanup materials into the "Solid Hazardous Waste" bin.Contaminated debris is regulated waste.[1][2][4]

References

  • PubChem. (2025).[2][4][7][8][9] this compound Compound Summary (CID 13308730).[1][2][3][4] National Center for Biotechnology Information.[2][4] [Link][1][2][3][4]

  • United States Environmental Protection Agency (EPA). (2024).[2][3][4] Hazardous Waste Generators: Categories and Requirements.[2][4][Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][4][7] Hazard Communication Standard: Safety Data Sheets.[Link][1][2][3][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dimethylphenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dimethylphenyl)propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.